2,4-Difluoro-6-hydroxybenzoic acid
Description
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRFSOFNFQKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622557 | |
| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-54-3 | |
| Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-6-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Key Fluorinated Building Block
An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) for Advanced Research and Drug Development
This compound, identified by the CAS number 189283-54-3 , is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry.[1][2][3] Its strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on a benzene ring makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making this reagent particularly attractive to drug development professionals.
This guide, designed for researchers and application scientists, provides a comprehensive technical overview of this compound. It moves beyond basic data to explore the causality behind its synthesis, the logic of its structural verification through spectroscopy, and its practical applications, ensuring a deep, field-proven understanding of this important chemical entity.
Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. A summary of its core properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 189283-54-3 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][4] |
| Predicted pKa | 2.52 ± 0.25 | [1] |
| Appearance | Typically a solid | (Inferred from similar compounds) |
| InChI Key | DHJRFSOFNFQKJE-UHFFFAOYSA-N | [1] |
Integrated Spectroscopic Analysis
The structural confirmation of this compound relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of the molecule's identity. The logical workflow for this analysis is outlined below.[5]
Caption: Integrated workflow for the structural elucidation of this compound.
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Feature | Predicted Observation and Rationale |
| ¹H NMR | Aromatic Protons | Two distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). Each will appear as a doublet of doublets (dd) due to coupling with both fluorine atoms and the adjacent proton. |
| Hydroxyl Proton | A broad singlet, chemical shift is solvent-dependent. | |
| Carboxylic Acid Proton | A very broad singlet, typically downfield (>10 ppm), solvent-dependent. | |
| ¹³C NMR | Carbonyl Carbon | A singlet in the range of 165-175 ppm. |
| Aromatic Carbons | Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. The carbon attached to the hydroxyl group will be shifted downfield. | |
| IR | O-H Stretch | A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid O-H) overlapping with a broad phenol O-H stretch. |
| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an aromatic carboxylic acid. | |
| C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region. | |
| MS (EI) | Molecular Ion (M⁺) | A peak at m/z = 174, corresponding to the molecular weight.[6] |
| Fragmentation | A key fragment would be the loss of COOH (45 Da), resulting in a peak at m/z = 129. |
Synthesis and Mechanistic Insights
A robust and scalable synthesis of this compound is crucial for its availability in research. A common and logical approach is the Kolbe-Schmitt reaction , which involves the direct carboxylation of a phenoxide ion. In this case, the starting material is the readily available 3,5-Difluorophenol (CAS: 2713-34-0).
Caption: Synthesis workflow for this compound via Kolbe-Schmitt reaction.
Detailed Experimental Protocol (Kolbe-Schmitt Carboxylation)
This protocol is a representative procedure based on established methodologies for phenolic carboxylation.[7][8]
-
Reagent Preparation & Setup:
-
In a high-pressure stainless-steel autoclave, add 3,5-Difluorophenol (1.0 eq) and finely ground, anhydrous potassium carbonate (2.0 eq).
-
Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric oxygen and moisture.
-
-
Initial Reaction (Phenoxide Formation):
-
Heat the mixture to approximately 120-130 °C with vigorous stirring for 1-2 hours under the inert atmosphere to ensure complete formation of the potassium phenoxide salt.
-
-
Carboxylation:
-
Pressurize the reactor with dry carbon dioxide (CO₂) to 5-10 atm.
-
Increase the temperature to 170-180 °C and maintain vigorous stirring. The reaction progress should be monitored by time or by sampling if the reactor allows. Maintain these conditions for 6-12 hours.
-
Causality: The high pressure and temperature are necessary to overcome the activation energy for the electrophilic addition of the weak electrophile (CO₂) to the electron-rich phenoxide ring. The phenoxide is a much more powerful nucleophile than the neutral phenol.
-
-
Workup and Acidification:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mass in hot water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The product will precipitate as a solid.
-
Self-Validation: The precipitation of a solid upon acidification is a primary indicator of successful carboxylation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate. Fluorinated benzoic acids are incorporated into drug candidates to enhance their therapeutic profiles.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine atoms at the 2 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Modulating Acidity and Binding: The electron-withdrawing nature of fluorine atoms lowers the pKa of both the phenolic hydroxyl and the carboxylic acid groups. This modulation can be critical for optimizing a drug's solubility, cell permeability, and its ability to form hydrogen bonds or ionic interactions with a biological target.
-
Precursor for Bioactive Scaffolds: This acid is a precursor for synthesizing more complex heterocyclic systems like benzisoxazoles or benzoxazines, which are common scaffolds in molecules with anticancer and antimicrobial activities.[9] The carboxylic acid and hydroxyl groups provide reactive handles for amide coupling, esterification, and other key transformations.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While specific GHS data for this exact compound is not widely published, data for structurally similar fluorinated and hydroxybenzoic acids suggest the following hazards:
-
GHS Hazard Classification (Inferred):
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound (CAS: 189283-54-3) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic route make it a reliable component in complex synthetic campaigns. For researchers in drug discovery, the strategic placement of its fluorine atoms offers a proven method to enhance the druglike properties of new molecular entities. This guide provides the foundational knowledge required to confidently handle, synthesize, and apply this valuable building block in demanding research environments.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 189283-54-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2,4-Difluoro-6-hydroxybenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-hydroxybenzoic Acid
Abstract
This compound (CAS No: 189283-54-3) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and material science sectors. The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts a unique combination of reactivity, acidity, and intermolecular interaction potential. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of its core physicochemical properties. We will delve into the structural identity, empirical and predicted properties such as pKa and lipophilicity, and the expected spectroscopic profile. Furthermore, this document provides field-proven, step-by-step experimental protocols for the precise determination of these key parameters, ensuring scientific integrity and reproducibility in the laboratory.
Molecular Identity and Structural Framework
A precise understanding of a molecule's identity is the foundation upon which all further physicochemical analysis is built. This compound is a substituted benzoic acid with a molecular structure that dictates its chemical behavior.
-
Chemical Name: this compound
-
Molecular Weight: 174.10 g/mol [1]
Structural Identifiers:
-
Canonical SMILES: C1=C(C=C(C(=C1O)C(=O)O)F)F[1]
-
InChI: InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)[1][5]
The molecule's architecture, featuring a carboxylic acid group ortho to a hydroxyl group and flanked by fluorine atoms, suggests a strong potential for intramolecular hydrogen bonding. This structural feature is critical as it can significantly influence the acidity of both the carboxylic acid and the phenolic proton, as well as the molecule's conformation and interaction with biological targets.
Core Physicochemical Properties: A Quantitative Overview
The utility of this compound in research and development, particularly in drug discovery, is defined by its quantitative physicochemical descriptors. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Significance in R&D |
| pKa (Predicted) | 2.52 ± 0.25[1] | Indicates strong acidic nature; crucial for salt formation and solubility profiling. |
| XLogP3-AA (Predicted) | 1.8[1][5] | Suggests moderate lipophilicity; impacts membrane permeability and target binding. |
| Topological Polar Surface Area | 57.5 Ų[1] | Influences transport properties and hydrogen bonding capacity with biological targets. |
| Hydrogen Bond Donors | 2[1] | Relates to the potential for specific interactions with protein active sites. |
| Hydrogen Bond Acceptors | 5[1] | Relates to the potential for specific interactions with protein active sites. |
| Monoisotopic Mass | 174.01285031 Da[1][5] | Essential for high-resolution mass spectrometry-based identification and quantification. |
In-Depth Analysis and Experimental Determination
While predicted values offer a valuable starting point, experimental verification is paramount for scientific rigor. This section explains the causality behind the properties and provides robust protocols for their determination.
Acidity (pKa)
The predicted pKa of ~2.52 suggests that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20)[6]. This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two fluorine atoms, which stabilize the carboxylate anion.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a highly accurate, self-validating system for determining the dissociation constant.
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water). The co-solvent is necessary due to the compound's expected limited aqueous solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer for gentle agitation.
-
Titration: Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a more rigorous analysis, a Gran plot or derivative plot can be used to precisely locate the equivalence point.
Lipophilicity (LogP)
The predicted XLogP of 1.8 indicates a balanced character, neither excessively hydrophilic nor lipophilic. This is a desirable trait in drug candidates, facilitating both dissolution in physiological fluids and passage through lipid membranes. The fluorine atoms contribute to lipophilicity, while the hydroxyl and carboxyl groups enhance hydrophilicity.
Experimental Protocol: HPLC-Based LogP Determination
This method is faster than the traditional shake-flask method and is well-suited for research settings.
-
System Preparation: Use a reverse-phase C18 column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at a pH far from the compound's pKa, such as pH 2.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
-
Sample Analysis: Prepare a dilute solution of this compound in the mobile phase and inject it into the HPLC system. Record its retention time.
-
Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Determine the LogP of the test compound by interpolating its retention time on this curve. The causality here is that retention time on a reverse-phase column is directly proportional to the compound's lipophilicity.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and quality control. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Due to fluorine coupling, these signals will likely appear as complex multiplets (e.g., doublet of doublets). Two broad singlets, which are exchangeable with D₂O, are expected for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
¹³C NMR: The spectrum should display 7 distinct signals. The carboxyl carbon will be the most downfield (approx. 165-175 ppm). The four aromatic carbons attached to F, O, and the other carbon will have their chemical shifts significantly influenced by these substituents, with the C-F and C-O carbons showing large shifts and characteristic C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group, superimposed on the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the aromatic carboxylic acid.
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Mass: The monoisotopic mass is 174.01285 Da.
-
Ionization: In negative ion mode electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 173.0056.
-
Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of 44 Da, corresponding to the loss of CO₂ from the parent ion, a common fragmentation pathway for benzoic acids.
Integrated Experimental Workflow
A logical workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a standard pathway from sample reception to full physicochemical profiling.
Caption: Workflow for the physicochemical characterization of a chemical entity.
Applications and Scientific Context
This compound is not just a laboratory curiosity; it is a valuable building block. Fluorinated intermediates are highly sought after in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and lipophilicity, thereby improving its overall pharmacokinetic profile.[7] Derivatives of fluorinated benzoic acids have been investigated for their utility as antimicrobial agents and as components of advanced prodrugs.[8][9] A thorough understanding of the physicochemical properties detailed in this guide is therefore a prerequisite for its effective and rational use in the synthesis of novel pharmaceuticals and functional materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 3. 189283-54-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 6. global.oup.com [global.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2,4-Difluoro-6-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid scaffold imparts unique electronic properties and conformational constraints, making it a valuable intermediate in drug discovery. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the available methodologies.
Introduction: The Significance of Fluorinated Hydroxybenzoic Acids
Fluorine-containing organic molecules have gained immense importance in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. Its synthesis, therefore, is of considerable interest to the scientific community.
This guide will focus on the most viable and commonly employed synthetic strategies for obtaining this compound, with a particular emphasis on reaction mechanisms, optimization of reaction conditions, and practical considerations for laboratory-scale synthesis.
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most logical and frequently utilized pathways involve the late-stage introduction of the carboxylic acid group onto a pre-functionalized difluorophenol ring. The primary methods for this transformation include the Kolbe-Schmitt reaction, directed ortho-metalation followed by carboxylation, and Grignard reactions.
Pathway 1: Kolbe-Schmitt Carboxylation of 3,5-Difluorophenol
The Kolbe-Schmitt reaction is a classic and industrially relevant method for the ortho-carboxylation of phenols.[1][2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and at elevated temperatures.[3] For the synthesis of this compound, the starting material is 3,5-difluorophenol.
Mechanism:
The reaction proceeds through the formation of a sodium or potassium salt of 3,5-difluorophenol, which then acts as the nucleophile. The choice of the counter-ion can influence the regioselectivity of the carboxylation, with smaller ions like sodium favoring ortho-carboxylation.[4]
Experimental Protocol: Kolbe-Schmitt Carboxylation
-
Formation of the Phenoxide: In a high-pressure autoclave, 3,5-difluorophenol is dissolved in a suitable solvent (e.g., toluene) and treated with an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.[5][6]
-
Carboxylation: The autoclave is sealed and pressurized with carbon dioxide gas (typically to 5-100 atm). The reaction mixture is then heated to a temperature ranging from 125°C to 180°C for several hours.[1][7]
-
Work-up and Isolation: After cooling, the pressure is released, and the reaction mixture is acidified with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to a pH of 2-3.[8] This protonates the carboxylate salt, leading to the precipitation of this compound. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system like an ethanol-water mixture.
Causality Behind Experimental Choices:
-
High Pressure: The use of high pressure increases the concentration of carbon dioxide in the reaction mixture, driving the equilibrium towards the carboxylated product.
-
Elevated Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the carboxylation of the aromatic ring.
-
Choice of Base: The selection of the base is critical for the formation of the phenoxide, which is the active nucleophile. The nature of the cation can influence the regioselectivity.[4]
Data Summary Table: Kolbe-Schmitt Reaction
| Parameter | Condition | Rationale |
| Starting Material | 3,5-Difluorophenol | Precursor with the desired difluoro-hydroxyl substitution pattern. |
| Reagents | NaOH or KOH, CO₂ | Formation of the reactive phenoxide and the carboxylating agent. |
| Pressure | 5 - 100 atm | Increases CO₂ concentration, favors product formation.[1] |
| Temperature | 125 - 180 °C | Provides necessary activation energy for the reaction.[7] |
| Yield | Moderate to Good | Dependent on specific conditions and substrate reactivity. |
Diagram: Kolbe-Schmitt Reaction Pathway
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2,4-Difluoro-6-hydroxybenzoic Acid: A Technical Guide
Introduction
2,4-Difluoro-6-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. A definitive and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for researchers in drug development and related scientific fields.
It is important to note that while direct experimental spectra for this compound are not widely available in the public domain, the following analysis is based on established spectroscopic principles and data from closely related fluorinated and hydroxylated benzoic acid derivatives.
Molecular Structure and Spectroscopic Rationale
The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid group on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.
A Technical Guide to the Solubility of 2,4-Difluoro-6-hydroxybenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,4-Difluoro-6-hydroxybenzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established data on benzoic acid and its substituted analogues. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer expert insights into predicting solubility behavior. This guide is designed to be a practical resource for laboratory investigations involving this compound and similar compounds.
Introduction to this compound and its Significance
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, suggests a unique combination of physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a range of applications, including:
-
Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.
-
Crystallization and Purification: The selection of an appropriate solvent system is essential for obtaining high-purity crystalline material.[1]
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and product selectivity.
This guide will provide the foundational knowledge necessary to approach the solubility determination of this compound in a systematic and scientifically rigorous manner.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities tend to be miscible.[2][3]
For this compound, the key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group is polar and can participate in hydrogen bonding.
-
Fluorine Atoms (-F): The high electronegativity of fluorine atoms introduces strong dipoles and can participate in weaker hydrogen bonding.
-
Benzene Ring: The aromatic ring is nonpolar and contributes to hydrophobic interactions.
The overall solubility will be a balance between the polar, hydrogen-bonding functionalities and the nonpolar aromatic ring.
Solvent Polarity
Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar groups of this compound. The solubility of benzoic acid and its derivatives is generally high in these solvents.[1]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They are expected to be reasonably good solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are expected to be poor solvents for a polar molecule like this compound.
Temperature Effects
For most solid solutes, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solute.
Predicted Solubility Profile
Based on the solubility data of benzoic acid and its substituted derivatives, we can predict the general solubility trend of this compound in common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the carboxylic acid and hydroxyl groups. |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity.[1] |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | Polarity is lower than acetone. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |
| Dichloromethane | Nonpolar | Low to Moderate | Can interact through dipole-induced dipole forces. |
| Toluene | Nonpolar | Low | Primarily nonpolar interactions with the benzene ring. |
| Hexane | Nonpolar | Very Low | Dominated by weak van der Waals forces. |
| Water | Polar Protic | Low | Despite its polarity, the hydrophobic benzene ring limits solubility. |
Experimental Determination of Solubility
A systematic experimental approach is necessary to obtain accurate quantitative solubility data. The following protocols are recommended.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer for analysis
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.[4][5][6] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Protocols
This is the gold-standard method for determining thermodynamic solubility.[7]
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Analysis: Analyze the concentration of the solute in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A gravimetric method, involving the evaporation of the solvent and weighing the residue, can also be employed.[8]
For rapid screening of solubility in multiple solvents, HTS methods can be utilized. These methods are often based on kinetic solubility measurements and can provide a good initial assessment.
Data Analysis and Interpretation
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. It is crucial to report the temperature at which the solubility was determined. The collected data should be tabulated for easy comparison across different solvents.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of the principles of solubility, coupled with established experimental methodologies, allows for a robust characterization of its behavior in organic solvents. By leveraging the knowledge of similar substituted benzoic acids, researchers can make informed predictions and design effective experimental plans. The protocols and insights provided in this guide serve as a valuable resource for scientists and developers working with this and other novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Introduction: The Significance of Fluorinated Benzoic Acids
An In-Depth Technical Guide to the Crystal Structure of Difluoro-6-hydroxybenzoic Acid Isomers A Case Study of 3,4-Difluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide is titled with the user's requested topic, "crystal structure of 2,4-Difluoro-6-hydroxybenzoic acid," a comprehensive search of crystallographic databases yielded no publicly available, solved crystal structure for this specific isomer. To provide a scientifically rigorous and detailed guide that adheres to the core requirements of the prompt, this document will focus on the closely related and structurally characterized isomer, 3,4-Difluoro-2-hydroxybenzoic acid . The principles of synthesis, crystallization, structural analysis, and intermolecular interactions detailed herein are directly analogous and provide a robust framework for understanding the solid-state chemistry of this class of compounds.
Fluorinated benzoic acids are a critical class of building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms to the aromatic ring can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. These modifications are leveraged in drug design to enhance binding affinity, improve pharmacokinetic profiles, and modulate bioactivity.[1] Derivatives of fluorinated benzoic acids have demonstrated applications as antimicrobial agents and as key intermediates for prodrugs in targeted cancer therapies.[1]
Understanding the three-dimensional crystal structure of these molecules is paramount. It reveals the precise arrangement of atoms and the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern the solid-state properties of the material. This knowledge is indispensable for polymorphism screening, cocrystal design, and predicting the stability and solubility of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the synthesis, crystallization, and solid-state structure of 3,4-Difluoro-2-hydroxybenzoic acid, serving as an expert-level technical resource for professionals in the field.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid is achieved through a nucleophilic aromatic substitution reaction starting from 2,3,4-trifluorobenzoic acid.[1][2] The hydroxyl group is introduced by displacing one of the fluorine atoms.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL), add solid sodium hydroxide (4.52 g, 113 mmol) in portions while stirring and cooling in an ice bath.
-
Expert Insight: The use of a strong base (NaOH) is necessary to facilitate the nucleophilic attack on the electron-deficient aromatic ring. Dimethylimidazolidinone serves as a polar aprotic solvent, which effectively solvates the cation (Na+) without interfering with the nucleophile.
-
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
Work-up and Isolation: After cooling the mixture to room temperature, neutralize it to a pH of 5-6 with 2N hydrochloric acid.[1][2]
-
Purification: The resulting white solid precipitate is collected by filtration, washed thoroughly with excess water, and dried. This procedure yields the target compound with high purity (73.4% yield).[2]
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. For 3,4-Difluoro-2-hydroxybenzoic acid, the slow evaporation method proves effective.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of the synthesized 3,4-Difluoro-2-hydroxybenzoic acid in ethanol.
-
Crystallization: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Expert Insight: Slow evaporation allows the molecules to organize themselves into a highly ordered, thermodynamically stable crystal lattice, which is essential for obtaining high-resolution diffraction data. The choice of ethanol as a solvent is critical; it must provide adequate solubility without being incorporated into the final crystal structure (as a solvate).
-
-
Harvesting: Carefully harvest the resulting colorless prisms for analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD area-detector) and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å).[1] The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software like SHELXS and SHELXL.[1]
Workflow for SCXRD Analysis:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data Summary
The key crystallographic parameters for 3,4-Difluoro-2-hydroxybenzoic acid are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 9.4252 (8) | [1] |
| b (Å) | 6.8145 (5) | [1] |
| c (Å) | 11.0391 (8) | [1] |
| β (°) | 106.257 (5) | [1] |
| Volume (ų) | 680.67 (9) | [1] |
| Z (molecules/unit cell) | 4 | [1] |
| Temperature (K) | 296 | [1] |
| CCDC Number | 994805 | [1] |
Part 3: Molecular and Crystal Structure Analysis
The solved structure provides profound insights into both the intramolecular geometry and the intermolecular packing driven by non-covalent interactions.
Molecular Conformation
The molecule of 3,4-Difluoro-2-hydroxybenzoic acid is essentially planar, with a root-mean-square deviation of only 0.006 Å for the atoms of the benzene ring.[1] A significant feature of its conformation is a strong intramolecular hydrogen bond between the hydroxyl group (O3) and the carbonyl oxygen (O1) of the carboxylic acid group.[1] This interaction forms a six-membered ring, which rigidifies the conformation of the molecule.
Caption: Molecular structure of 3,4-Difluoro-2-hydroxybenzoic acid with intramolecular H-bond.
Supramolecular Assembly: The Hydrogen-Bonded Dimer
In the crystal lattice, the most prominent supramolecular synthon is the classic carboxylic acid dimer. Two molecules associate via a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric R²₂(8) ring motif.[1] This robust and highly directional interaction is the primary driving force for the crystal packing.
Caption: The centrosymmetric R²₂(8) dimer motif formed by intermolecular O-H···O hydrogen bonds.
Crystal Packing and Other Intermolecular Interactions
These hydrogen-bonded dimers are further organized into a three-dimensional structure through a series of weaker interactions.[1]
-
C—H···O and C—H···F Hydrogen Bonds: The dimers are linked into sheets by weak C—H···O and C—H···F hydrogen bonds.[1] Although individually weak, these interactions collectively contribute significantly to the stability of the crystal lattice.
-
π–π Stacking Interactions: The sheets are stacked parallel to each other, stabilized by aromatic π–π stacking interactions. The distance between the centroids of adjacent aromatic rings is 3.7817 (9) Å, indicating a significant stabilizing interaction.[1]
Table of Hydrogen Bond Geometries:
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O3—H3A···O1 (Intra) | 0.82 | 1.92 | 2.6231 (14) | 144 |
| O2—H2···O1 (Inter, Dimer) | 0.82 | 1.85 | 2.6679 (14) | 175 |
| C3—H3···O3 (Inter) | 0.93 | 2.60 | 3.5269 (16) | 177 |
| C4—H4···F2 (Inter) | 0.93 | 2.53 | 3.2047 (16) | 129 |
| Source: As reported in Acta Cryst. E70, o519 (2014)[1] |
Part 4: Spectroscopic Characterization
Spectroscopic techniques provide complementary information that validates the molecular structure determined by SCXRD.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band around 3208.9 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl (O-H) group.[2]
-
C=O Stretch: A strong absorption at 1654.1 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[2]
-
C=C Stretch: A peak at 1625.7 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.[2]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy confirms the proton environment in the molecule.
-
Aromatic Protons: The spectrum shows two multiplets in the aromatic region: δ 6.94-7.01 (m, 1H, aryl) and δ 7.64-7.68 (m, 1H, aryl), corresponding to the two protons on the benzene ring.[2] The splitting patterns are complex due to coupling with both the adjacent proton and the fluorine atoms.
Conclusion
This in-depth guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 3,4-Difluoro-2-hydroxybenzoic acid as a representative model for its isomers. The crystal structure is dominated by a strong intramolecular O—H···O hydrogen bond, which dictates the molecular conformation, and a robust intermolecular R²₂(8) carboxylic acid dimer synthon, which directs the primary supramolecular assembly. This fundamental arrangement is further stabilized by a network of weaker C—H···O, C—H···F, and π–π interactions, culminating in a stable three-dimensional lattice. The methodologies and principles discussed herein provide a foundational framework for researchers and drug development professionals working with fluorinated aromatic compounds, enabling a deeper understanding of their solid-state properties and facilitating the rational design of new materials and pharmaceuticals.
References
theoretical studies of 2,4-Difluoro-6-hydroxybenzoic acid
An In-Depth Technical Guide to the Theoretical Investigation of 2,4-Difluoro-6-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. As a Senior Application Scientist, the objective is to deliver not just procedural steps, but a deep, causal understanding of why specific theoretical approaches are chosen and how they provide predictive insights into the molecule's structural, spectroscopic, and electronic properties. We will explore the foundational principles of Density Functional Theory (DFT) for geometric and vibrational analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, and the application of these findings in drug development through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals in computational chemistry and drug discovery.
Introduction: The Significance of Fluorinated Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The introduction of fluorine atoms into these structures can profoundly alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a derivative of salicylic acid, represents a molecule of significant interest. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and two groups capable of hydrogen bonding (hydroxyl and carboxyl)—suggests a complex interplay of electronic and steric effects.
Theoretical studies are indispensable for deconvoluting these properties. They provide a molecular-level understanding that is often inaccessible through experimental means alone. By employing computational models, we can predict the most stable three-dimensional structure, simulate its spectroscopic signatures for verification, map its electronic reactivity, and, crucially, forecast its potential as a therapeutic agent by simulating its interaction with protein targets. This guide will illuminate these theoretical pathways.
Foundational Analysis: Molecular Geometry and Structure
The first step in any theoretical study is to determine the molecule's most stable conformation. This is not merely an academic exercise; the three-dimensional geometry dictates all other electronic and chemical properties.
The Rationale for Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency. We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure. The choice of basis set, such as 6-311++G(d,p), is equally important. The '++' indicates the inclusion of diffuse functions on all atoms, essential for describing the lone pairs on oxygen and fluorine and potential hydrogen bonds. The '(d,p)' polarization functions allow for anisotropy in the electron density, providing the flexibility needed to model the precise shape of the molecule.
Key Geometric Features and Intramolecular Interactions
An optimized geometry calculation reveals critical structural details. A key feature in this compound is the strong intramolecular hydrogen bond between the hydroxyl group at C6 and the carbonyl oxygen of the carboxylic acid. This interaction creates a stable six-membered ring, significantly influencing the planarity of the carboxyl group relative to the benzene ring.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Causality and Insight |
| O-H···O (H-bond) | ~1.8 - 2.0 Å | This short distance confirms a strong intramolecular hydrogen bond, which restricts conformational freedom and enhances planarity. |
| C-F Bond Lengths | ~1.34 - 1.36 Å | Typical for C(sp²)-F bonds; their strong electronegativity polarizes the aromatic ring. |
| C=O Bond Length | ~1.22 Å | Slightly elongated compared to a free carboxylic acid due to participation in the hydrogen bond. |
| C-OH Bond Length | ~1.35 Å | Standard length for a phenolic C-O bond. |
| Dihedral Angle | Small deviation | The molecule is largely planar, a conformation stabilized by the intramolecular hydrogen bond and π-system delocalization. |
Spectroscopic Characterization: The Theoretical-Experimental Nexus
A robust theoretical model must be validated against experimental data. Simulating spectroscopic properties provides a direct and powerful method for this validation. If the simulated spectrum closely matches the experimental one, it builds confidence in the accuracy of the computed molecular geometry and electronic structure.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Once the geometry is optimized, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) but also yields the vibrational modes.
-
O-H Stretch: The hydroxyl group involved in the strong intramolecular hydrogen bond will exhibit a broad, red-shifted stretching frequency (typically 3000-3200 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹).
-
C=O Stretch: The carbonyl stretch, usually a sharp, intense peak around 1700-1750 cm⁻¹, will also be red-shifted to a lower frequency (~1650-1680 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding.
-
C-F Stretches: Strong, characteristic peaks in the 1100-1300 cm⁻¹ region are definitive markers for the fluoro substituents.
Protocol Validation: The computed frequencies are systematically higher than experimental values due to the harmonic approximation. A common practice is to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies for a more direct comparison, thus creating a self-validating system where theory and experiment converge.[1][2]
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[3][4] The primary electronic transitions in molecules like this are typically π → π* transitions within the aromatic system. The analysis of the molecular orbitals involved can reveal how the substituents (F, OH, COOH) influence the electronic structure and absorption profile.
Quantum Chemical Reactivity Analysis
With a validated structure, we can dissect the molecule's electronic landscape to predict its reactivity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms.
-
LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the carboxylic acid group and the carbon atoms attached to the electronegative fluorine atoms.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prime for electrophilic attack. These are consistently found around the carbonyl oxygen and the hydroxyl oxygen.[5]
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), susceptible to nucleophilic attack. The hydrogen of the carboxylic acid and the hydroxyl group are the most positive regions. This map is invaluable for predicting how the molecule will "see" and interact with a protein binding site or another reactant.
Table 2: Calculated Quantum Chemical Descriptors
| Descriptor | Definition | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential; indicates electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity; indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A moderate gap is expected. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Dipole Moment (µ) | Measure of molecular polarity | A significant dipole moment is expected due to the polar substituents, influencing solubility and binding. |
Applications in Drug Design and Development
The true power of these theoretical studies lies in their application to real-world problems, particularly in drug discovery.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6] The process involves placing the optimized 3D structure of this compound into the active site of a target protein (whose structure is known from X-ray crystallography or NMR) and using a scoring function to estimate the binding affinity.
Insights Gained:
-
Binding Energy: A negative score (in kcal/mol) indicates the predicted strength of the interaction. More negative values suggest stronger binding.
-
Interaction Mapping: Docking reveals the specific amino acid residues that interact with the ligand. For this molecule, key interactions would likely include:
-
Hydrogen Bonds: From the carboxylate and hydroxyl groups to polar residues like Arginine, Serine, or Tyrosine.[7]
-
Hydrophobic Interactions: Between the difluorobenzene ring and nonpolar residues like Leucine or Valine.[8][9]
-
Halogen Bonds: The fluorine atoms can act as weak halogen bond donors, interacting with electron-rich backbones or side chains.
-
This analysis is critical for lead optimization, suggesting chemical modifications to enhance binding affinity and selectivity.
QSAR: Linking Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structures of a series of compounds with their measured biological activity.[10][11][12] The DFT-calculated properties described in Section 4 (HOMO/LUMO energies, dipole moment, etc.) serve as "molecular descriptors" in these models.
A typical QSAR model might take the form: Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + Constant
By developing a QSAR model for a class of compounds including this compound, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.[13] This dramatically accelerates the drug discovery cycle.
Methodologies: Practical Workflows
Workflow for DFT and Spectroscopic Analysis
The following diagram outlines the standard, self-validating workflow for a computational analysis of a molecule like this compound.
Caption: Standard workflow for DFT-based molecular property calculation and validation.
Workflow for Molecular Docking Simulation
This diagram illustrates the logical steps involved in performing a molecular docking study to predict ligand-protein interactions.
Caption: A typical workflow for a ligand-protein molecular docking simulation.
Conclusion and Future Directions
The theoretical study of this compound provides a powerful, predictive framework for understanding its fundamental properties and potential applications. Through a synergistic combination of DFT, TD-DFT, molecular docking, and QSAR, we can move from basic molecular structure to actionable insights for drug design. This guide has outlined the rationale, methodologies, and expected outcomes of such a study, emphasizing the importance of validating computational models against experimental data.
Future work could expand upon these foundations by exploring its reactivity in different solvent environments using implicit or explicit solvent models, investigating its excited-state dynamics, or employing more advanced molecular dynamics simulations to understand the flexibility of its interactions within a protein binding site over time. Such studies will continue to refine our understanding and accelerate the rational design of new therapeutic agents based on this promising chemical scaffold.
References
- 1. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of diflunisal a difluoro-derivative of salicylic acid as an inhibitor of human serum albumin using molecular docking tools - ProQuest [proquest.com]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Difluoro-6-hydroxybenzoic Acid: Synthesis, Properties, and Applications
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-6-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, and historical context, and delves into established synthetic methodologies for this class of compounds. The document further details its physicochemical properties and explores its current and potential applications, particularly within the realm of drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of fluorinated organic molecules.
Introduction
Fluorinated organic molecules have garnered significant interest in the field of drug discovery and materials science due to the unique properties imparted by the fluorine atom. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted benzoic acids, in particular, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.
This compound (CAS No. 189283-54-3) is a member of this important class of compounds.[1][2][3][4][5] Its structure, featuring two fluorine atoms and a hydroxyl group on the benzoic acid scaffold, presents a unique combination of functional groups that can be exploited for various chemical transformations and to modulate biological activity. This guide aims to provide a detailed technical overview of this specific molecule, from its fundamental properties to its synthesis and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 189283-54-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄F₂O₃ | [1][5] |
| Molecular Weight | 174.10 g/mol | [1][5] |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | Typically ≥98% | [3] |
Synthesis of Fluorinated Hydroxybenzoic Acids: A Strategic Overview
While specific historical details on the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, the synthesis of closely related fluorinated and hydroxylated benzoic acids is well-established. These methodologies provide a strong foundation for understanding the probable synthetic routes to the title compound. The key strategic steps generally involve the introduction of fluorine, hydroxyl, and carboxyl groups onto a benzene ring.
General Synthetic Pathways
The synthesis of substituted benzoic acids often involves a series of well-known organic reactions. For a molecule like this compound, a retrosynthetic analysis suggests several potential starting materials and key transformations.
Diagram: Retrosynthetic Analysis of this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 189283-54-3 [sigmaaldrich.com]
- 3. 189283-54-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 5. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,4-Difluoro-6-hydroxybenzoic Acid
Introduction
2,4-Difluoro-6-hydroxybenzoic acid (CAS No. 189283-54-3) is a fluorinated benzoic acid derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel compounds necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to foster a culture of safety that is proactive rather than merely compliant.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the proactive identification and assessment of risks. While some safety data sheets (SDS) for this compound state that it is not classified under GHS, others indicate potential hazards.[1][3] A conservative approach, assuming the presence of hazards, is prudent. The primary identified risks are skin, eye, and respiratory irritation.[3][4]
GHS Classification
Based on a consolidation of available data, the following GHS hazard classifications should be considered:
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[3]
The signal word Warning is appropriate for this substance.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and for anticipating its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [1][5] |
| Molecular Weight | 174.1 g/mol | [1] |
| Appearance | Solid (form not specified) | [6] |
| Melting Point | 170-171 °C | [3] |
| Boiling Point | 323.3 °C at 760 mmHg | [3] |
| Flash Point | 149.3 °C | [3] |
| Density | 1.6 g/cm³ | [3] |
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This process involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A systematic workflow for assessing and mitigating risks before handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. Engineering controls are the primary line of defense, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls
-
Ventilation: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, should be performed in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the chemical is handled.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the task.
| PPE Category | Specification | Rationale and Citation |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | Mitigates the risk of respiratory tract irritation from inhaling fine particles.[3] |
Standard Operating Procedures for Safe Handling
Adherence to established protocols is crucial for minimizing exposure and preventing accidents.
Weighing and Solution Preparation Protocol
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Conduct all weighing operations of the solid compound within the fume hood to contain any dust. Use a spatula to transfer the solid. Avoid creating dust clouds.
-
Dissolving: Add the solvent to the solid slowly. If necessary, use a closed container for mixing to prevent the release of vapors or aerosols.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Cleanup: Clean any spills immediately according to the spill response protocol (see Section 4.1). Decontaminate all surfaces and equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Storage and Incompatible Materials
Proper storage is critical to maintaining the stability of the chemical and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
Emergency Procedures
Preparedness for emergencies can significantly mitigate their consequences.
Spill Response
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Step-by-step protocol for responding to a spill of this compound.
For a dry spill, avoid generating dust.[4] Collect the material using appropriate tools and place it in a sealed container for disposal.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][6][7]
-
Specific Hazards: The compound is combustible. Fine dust dispersed in air may ignite.[6] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. Do not let the product enter drains.[6]
Toxicological and Ecological Information
There is a significant lack of comprehensive toxicological and ecological data for this compound in the available literature.[3] No information is available on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, data on ecotoxicity, persistence, and bioaccumulation are not available.[3] This data gap underscores the importance of handling the compound with care and preventing its release into the environment.
Conclusion
While this compound is a valuable reagent, it must be handled with a comprehensive understanding of its potential hazards. The principles of risk assessment, the consistent use of engineering controls and appropriate PPE, adherence to safe handling protocols, and preparedness for emergencies are the cornerstones of a robust safety culture. The lack of extensive toxicological data necessitates a conservative and cautious approach to its use in any research or development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Research Applications of 2,4-Difluoro-6-hydroxybenzoic Acid
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern chemical research, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation. 2,4-Difluoro-6-hydroxybenzoic acid (CAS No: 189283-54-3) emerges as a preeminent example of such a scaffold.[1][2] Its structure, a benzene ring functionalized with a hydroxyl group, a carboxylic acid, and two fluorine atoms, provides a unique combination of reactivity, physicochemical properties, and metabolic stability. This guide offers a technical exploration of the potential research applications of this versatile building block, grounded in its chemical attributes and demonstrated utility in the synthesis of novel compounds.
The presence of two fluorine atoms ortho and para to the hydroxyl group significantly lowers the pKa of the phenolic proton and influences the electron distribution of the aromatic ring. This electronic modification, coupled with the hydrogen bonding capabilities of the hydroxyl and carboxyl groups, makes this compound a compelling starting point for designing molecules with specific biological targets or material properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 189283-54-3 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| pKa (Predicted) | 2.52 ± 0.25 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
Part 1: Core Applications in Medicinal Chemistry and Drug Discovery
The inherent structural features of this compound make it an exemplary scaffold for the development of therapeutic agents. Its utility spans several key areas of drug discovery, from fragment-based screening to the synthesis of complex enzyme inhibitors.
A Privileged Scaffold for Enzyme Inhibitors
The development of small-molecule enzyme inhibitors is a foundational strategy in treating a multitude of diseases.[3] The rigid, functionalized aromatic core of this compound serves as an excellent anchor for positioning pharmacophoric elements within an enzyme's active site.
-
Mechanism of Action: The hydroxyl and carboxyl groups can form critical hydrogen bonds and ionic interactions with amino acid residues in a target protein. The difluorinated phenyl ring can participate in favorable pi-stacking or hydrophobic interactions. Furthermore, the fluorine atoms can enhance binding affinity through interactions with backbone amides and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Therapeutic Targets: Derivatives of substituted hydroxybenzoic acids have been explored as inhibitors for a range of enzymes, including:
-
Carbonic Anhydrases (CAs): These enzymes are implicated in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[4][5] The benzoic acid moiety can be derivatized to include zinc-binding groups, such as sulfonamides, to target the active site of CAs.
-
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are often dysregulated in cancer and inflammatory diseases. The rational design of MMP inhibitors often starts with scaffolds that can present a metal-chelating group (like a hydroxamate derived from the carboxylic acid) to the zinc ion in the MMP active site.[6]
-
Kinases: While not a direct kinase binder itself, the scaffold can be elaborated with moieties that target the ATP-binding pocket of various kinases, which are critical targets in oncology.
-
Utility in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-complexity molecules ("fragments").[7][8] this compound is an ideal candidate for inclusion in a fragment library.
-
Rationale: With a molecular weight of 174.10 g/mol , it adheres to the "Rule of Three" often applied to fragment design. Its multiple functional groups provide distinct vectors for chemical elaboration, allowing a confirmed fragment hit to be "grown" into a more potent, drug-like molecule. The fluorine atoms provide a unique spectroscopic handle (¹⁹F NMR) for screening and hit validation.
The diagram below illustrates the conceptual workflow of using this molecule in an FBDD campaign.
Caption: FBDD workflow using a fluorinated fragment.
Precursor for Bioactive Heterocycles
The functional groups of this compound are gateways to a vast chemical space of heterocyclic compounds. The synthesis of novel antibacterial agents, for instance, often involves the construction of quinolone scaffolds.[9] The title compound can serve as a key starting material for building the substituted aromatic portion of such molecules, where the fluorine atoms are known to be critical for antibacterial activity.
Part 2: Applications in Materials Science
While its primary applications are in the life sciences, the unique electronic and physical properties imparted by the fluorine substituents also make this compound and its derivatives of interest in materials science.
Synthesis of Liquid Crystals
Fluorinated benzoic acids are known building blocks for liquid crystals.[10] The strong electronegativity of fluorine creates dipoles that can influence intermolecular interactions and promote the formation of ordered mesophases.
-
Design Principle: The rod-like shape of benzoic acid derivatives can be extended by esterifying the carboxylic acid and etherifying the hydroxyl group with long alkyl chains. The fluorine atoms enhance the molecular polarizability and can lead to the formation of specific smectic or nematic phases, which are essential for display technologies.[10]
Functional Monomers for Advanced Polymers
The molecule can be used as a functional monomer in polymerization reactions. For example, it can be incorporated into polyphosphazenes.[10]
-
Experimental Workflow: The synthesis involves a ring-opening polymerization of hexachlorocyclotriphosphazene, followed by nucleophilic substitution of the chlorine atoms with the deprotonated phenoxide of this compound (or its ester).[10] The resulting polymer would possess modified properties, such as increased thermal stability, altered solubility, and potentially unique biocompatibility, making it suitable for applications like immunoadjuvants or advanced biomaterials.[10]
Part 3: Synthesis and Derivatization Strategies
The practical application of this compound hinges on its efficient synthesis and the selective reactivity of its functional groups.
Synthetic Pathways
Several synthetic routes to substituted difluorobenzoic acids have been reported in the patent and academic literature. A common strategy involves the directed ortho-metalation of a fluorinated benzene precursor, followed by carboxylation.
The following diagram outlines a generalized synthetic approach.
Caption: Generalized synthesis of a substituted 2,4-difluorobenzoic acid.
This process often requires low temperatures (e.g., -78°C) for the lithiation steps to control regioselectivity and prevent side reactions.[9] Alternative methods may involve multi-step sequences including nitration, reduction, diazotization, and hydrolysis on a suitable fluorinated precursor.[9]
Experimental Protocol: Synthesis of a Methyl Ester Derivative
This protocol provides a standard procedure for protecting the carboxylic acid, enabling further modification of the hydroxyl group.
Objective: To synthesize Methyl 2,4-difluoro-6-hydroxybenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (20 mL/g of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL). The bicarbonate wash neutralizes the acidic catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, Methyl 2,4-difluoro-6-hydroxybenzoate, can be purified by column chromatography or recrystallization to yield a pure solid.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its trifecta of functional groups—hydroxyl, carboxyl, and dual fluorine substituents—provides a rich toolkit for researchers in drug discovery and materials science. From serving as an anchor for potent enzyme inhibitors to acting as a seed for high-performance polymers and liquid crystals, its potential applications are both broad and deep. The continued exploration of derivatives built upon this scaffold is poised to yield novel molecules that address significant challenges in medicine and technology.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ossila.com [ossila.com]
Methodological & Application
Synthesis and Derivatization of 2,4-Difluoro-6-hydroxybenzoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Hydroxybenzoic Acids in Modern Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of fluorinated scaffolds, 2,4-Difluoro-6-hydroxybenzoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and the development of advanced materials. The specific substitution pattern of this core structure, featuring two electron-withdrawing fluorine atoms and a hydroxyl group ortho to the carboxylic acid, presents both synthetic challenges and opportunities for creating novel chemical entities with tailored properties.
This comprehensive guide provides an in-depth exploration of the synthesis of this compound, along with detailed protocols for its derivatization into esters, ethers, and amides. The methodologies presented herein are grounded in established chemical principles and are designed to be a practical resource for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Scaffold: this compound
A plausible and efficient synthetic route to this compound commences with the commercially available 3,5-difluorophenol. This strategy involves the introduction of a carbonyl group at the C2 position, followed by oxidation to the corresponding carboxylic acid.
Synthetic Strategy Overview
The overall synthetic approach can be visualized as a two-step process:
Caption: Synthetic pathway from 3,5-difluorophenol to this compound.
Step 1: Formylation of 3,5-Difluorophenol
The introduction of a formyl (-CHO) group onto the phenol ring is a critical step. Several methods can be employed, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent choices for ortho-formylation of phenols.[1][2][3] Given the electron-withdrawing nature of the fluorine atoms, the Vilsmeier-Haack reaction is often preferred for its reliability with moderately activated to deactivated aromatic systems.[4][5][6][7]
Protocol 1.1: Vilsmeier-Haack Formylation of 3,5-Difluorophenol
Causality Behind Experimental Choices: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is a mild electrophile that attacks the electron-rich ortho-position of the phenoxide ion. The reaction is typically performed at elevated temperatures to drive the formylation to completion.
Materials:
-
3,5-Difluorophenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,4-Difluoro-6-hydroxybenzaldehyde by column chromatography on silica gel.
Step 2: Oxidation of 2,4-Difluoro-6-hydroxybenzaldehyde
The final step involves the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) being common choices for this transformation.[8][9]
Protocol 1.2: Oxidation to this compound
Causality Behind Experimental Choices: The choice of a mild oxidizing agent is crucial to avoid unwanted side reactions on the electron-rich phenol ring. The reaction is typically performed in a buffered solution to maintain a neutral to slightly acidic pH, which is optimal for the selective oxidation of the aldehyde.
Materials:
-
2,4-Difluoro-6-hydroxybenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4-Difluoro-6-hydroxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (1.2 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Part 2: Derivatization of this compound
The presence of both a carboxylic acid and a hydroxyl group allows for a variety of derivatization strategies to explore the chemical space around this core structure.
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification.[6]
Protocol 2.1: Fischer Esterification
Causality Behind Experimental Choices: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester. The steric hindrance from the ortho-hydroxyl and ortho-fluoro groups may slow the reaction, necessitating longer reaction times or the use of a more potent esterification method if yields are low.[10]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization.
| Derivative | Alcohol | Typical Yield |
| Methyl 2,4-difluoro-6-hydroxybenzoate | Methanol | 75-85% |
| Ethyl 2,4-difluoro-6-hydroxybenzoate | Ethanol | 70-80% |
Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a robust method for the formation of ethers from a phenoxide and an alkyl halide.[11] To achieve selective O-alkylation of the hydroxyl group, the more acidic carboxylic acid group should first be protected as an ester.
Caption: Workflow for the selective etherification of the phenolic hydroxyl group.
Protocol 2.2: Williamson Ether Synthesis of the Protected Ester
Causality Behind Experimental Choices: A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. A polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction with the alkyl halide.
Materials:
-
Methyl 2,4-difluoro-6-hydroxybenzoate (from Protocol 2.1)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 2,4-difluoro-6-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.2 eq) and heat the mixture to 50-60 °C.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
-
The resulting ester can then be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a mixture of THF/water or methanol/water).
Amide Bond Formation
The synthesis of amides from this compound can be achieved using a variety of modern coupling reagents.[12] The steric hindrance from the ortho-substituents may necessitate the use of more potent coupling agents or elevated temperatures to achieve high yields.[13][14][15][16][17]
Protocol 2.3: Amide Coupling using HATU
Causality Behind Experimental Choices: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC. For sterically hindered amines, heating may be required.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | Typical Yield |
| HATU | DIPEA | DMF | 70-90% |
| EDC/HOBt | DIPEA | DCM | 60-80% |
Part 3: Characterization and Applications
The synthesized derivatives should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern.[5][16][18][19][20][21][22][23][24]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.[25][26][27]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl of the acid, ester, or amide), and C-F bonds.[7][17][25]
Potential Applications in Drug Discovery and Materials Science
Derivatives of hydroxybenzoic acids have a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[28][29][30] The unique substitution pattern of this compound makes its derivatives attractive candidates for screening in various biological assays. The introduction of fluorine can enhance metabolic stability and binding affinity, making these compounds promising leads in drug discovery programs. Furthermore, the tailored electronic and physical properties of these molecules may find applications in the design of novel organic materials.
Conclusion
This guide provides a detailed and practical framework for the synthesis and derivatization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently access this valuable scaffold and its derivatives. The versatility of this core structure, combined with the unique properties imparted by the fluorine substituents, opens up a wide range of possibilities for the development of new pharmaceuticals and advanced materials.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. byjus.com [byjus.com]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-DIFLUORO-6-HYDROXYBENZOIC ACID(749230-47-5) 1H NMR [m.chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. NP-MRD: Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240) [np-mrd.org]
- 24. researchgate.net [researchgate.net]
- 25. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Methyl 2,4,6-trihydroxybenzoate [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 29. chemistnotes.com [chemistnotes.com]
- 30. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
Application Notes & Protocols: The Synthetic Versatility of 2,4-Difluoro-6-hydroxybenzoic Acid
Introduction: Unveiling the Potential of a Fluorinated Synthon
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. 2,4-Difluoro-6-hydroxybenzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive functional groups on a fluorinated scaffold. The presence of two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a reactive carboxylic acid moiety makes this compound a powerful precursor for a diverse range of complex molecules.
The fluorine atoms enhance metabolic stability and binding affinity to biological targets, while the ortho-hydroxybenzoic acid motif is a classic pharmacophore and a key structural unit for various synthetic transformations.[1] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Applications and Synthetic Strategies
The unique arrangement of functional groups in this compound enables several key synthetic transformations. We will explore two primary pathways: its use as a progenitor for fluorinated phenols via decarboxylation and its role as a foundational fragment in drug discovery.
Application 1: Decarboxylation to Access 3,5-Difluorophenol
A primary and efficient application of this compound is its conversion to 3,5-difluorophenol. This transformation is a strategically important method for generating highly functionalized fluorinated phenols, which are often more challenging to synthesize directly.
Scientific Rationale: The decarboxylation of salicylic acid derivatives is a well-established thermal process. The reaction is facilitated by the hydroxyl group positioned ortho to the carboxylic acid, which can stabilize the transition state of carboxyl group elimination. The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring further facilitates this process by stabilizing the resulting carbanionic intermediate. This makes the decarboxylation of this compound a thermodynamically favorable and relatively clean reaction, often requiring only heat in a high-boiling solvent. Catalytic methods using palladium complexes have also been shown to be effective for the decarboxylation of hydroxybenzoic acids under milder conditions.[2]
Caption: Reaction scheme for the thermal decarboxylation.
Detailed Protocol: Thermal Decarboxylation
This protocol describes the thermal decarboxylation of this compound to yield 3,5-difluorophenol.
Materials and Reagents:
-
This compound
-
Quinoline (high-boiling solvent)
-
Copper powder (catalyst, optional but recommended)
-
Hydrochloric acid (HCl), 3M solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add quinoline to the flask to create a 0.5 M solution. Add a catalytic amount of copper powder (approx. 0.1 eq).
-
Heating: Heat the reaction mixture to 200-230°C using an oil bath. Monitor the reaction for the cessation of CO₂ evolution (bubbling). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into an excess of 3M HCl with stirring. This will protonate the phenoxide and neutralize the quinoline.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove residual quinoline), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,5-difluorophenol.
Data Summary Table:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 189283-54-3 | C₇H₄F₂O₃ | 174.10 |
| 3,5-Difluorophenol | 2713-34-0 | C₆H₄F₂O | 130.09 |
Application 2: A Core Fragment in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, focusing on identifying low-molecular-weight ligands (fragments) that bind weakly to a biological target and then optimizing them into potent leads.[3][4] this compound is an exemplary fragment due to its favorable properties.
Scientific Rationale: This molecule adheres to the "Rule of Three" often used for fragment selection (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors). Its distinct features make it an ideal starting point:
-
Defined Vectors for Growth: The hydroxyl and carboxylic acid groups provide clear, chemically tractable points for elaboration to explore the binding pocket of a target protein.
-
Fluorine Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and can be used to tune pKa and lipophilicity during lead optimization.
-
High Ligand Efficiency: As a small molecule, it can achieve efficient binding, making it an excellent starting point for building affinity.
Caption: Workflow for Fragment-Based Drug Discovery.
Conceptual Protocol: Fragment Elaboration via Amide Coupling
This protocol outlines a general method for elaborating the this compound fragment by converting the carboxylic acid into an amide, a common strategy in FBDD to "grow" a fragment into an adjacent binding pocket.
Materials and Reagents:
-
This compound (the fragment hit)
-
A desired primary or secondary amine (R¹R²NH, chosen based on structural data)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/EDC as coupling agents
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) as a non-nucleophilic base
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
Procedure:
-
Initial Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), the coupling agent HATU (1.2 eq), and the base DIPEA (2.0-3.0 eq). The order of addition can vary, but typically the acid and amine are mixed before adding the coupling agent and base.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired amide product.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), followed by water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude amide can be purified using flash column chromatography (silica gel) or preparative HPLC to yield the final, elaborated compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This iterative process of synthesis and subsequent biological testing is the core of the FBDD optimization cycle, allowing for the rapid development of highly potent and specific drug candidates from a simple but well-chosen fragment.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
The Strategic deployment of 2,4-Difluoro-6-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a range of critical pharmaceutical properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity to its biological target.[1][2] Among the arsenal of fluorinated building blocks, 2,4-difluoro-6-hydroxybenzoic acid stands out as a versatile synthon, offering medicinal chemists a trifecta of reactive handles: a carboxylic acid, a phenolic hydroxyl group, and an electron-deficient aromatic ring. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 189283-54-3 | [3][4] |
| Molecular Formula | C₇H₄F₂O₃ | [3][4] |
| Molecular Weight | 174.10 g/mol | [3][4] |
| Predicted pKa | 2.52 ± 0.25 | [4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each batch to confirm identity and purity.
Synthetic Accessibility
Core Applications & Reaction Protocols
The utility of this compound in medicinal chemistry is centered around the selective modification of its three key functional groups. The following sections provide detailed protocols for two of the most common and impactful transformations: amide bond formation and Williamson ether synthesis.
Amide Bond Formation: Crafting Bioactive Amides
The carboxylic acid moiety of this compound is a prime site for derivatization to form amides, a functional group prevalent in a vast number of approved drugs. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid, potentially influencing its reactivity in coupling reactions.
Standard peptide coupling reagents are generally effective for the amidation of this compound. The choice of coupling reagent and conditions can be critical, especially when working with sensitive or poorly nucleophilic amines.
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective choice for routine amide couplings. HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming an active ester intermediate.
-
HATU: For more challenging couplings, such as those involving electron-deficient anilines or sterically hindered amines, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. HATU is known for its high efficiency and rapid reaction times.[7]
This protocol provides a general framework for the synthesis of an amide derivative from this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Diagram of the Amide Coupling Workflow
Caption: Workflow for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1.1 - 1.5 eq) and HOBt (1.1 - 1.5 eq) OR HATU (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
In a separate flask, dissolve the coupling reagent(s) (EDC/HOBt or HATU) in the same anhydrous solvent.
-
Cool the flask containing the acid and amine to 0 °C using an ice bath.
-
Slowly add the organic base (DIPEA or TEA) to the reaction mixture, followed by the dropwise addition of the coupling reagent solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H signal in the ¹H NMR spectrum are indicative of a successful transformation.
Williamson Ether Synthesis: Modifying the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound provides another avenue for structural diversification through O-alkylation, most commonly achieved via the Williamson ether synthesis. This reaction is a robust and versatile method for forming ethers from an alkoxide and an alkyl halide.[8][9][10]
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, where a strong base is first used to deprotonate the weakly acidic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide to form the ether linkage.
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol without competing in the subsequent alkylation step. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. NaH is a powerful, irreversible base, while K₂CO₃ is a milder, more user-friendly option suitable for many substrates.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the preferred electrophiles as they are most susceptible to S(_N)2 attack. Secondary and tertiary alkyl halides are more prone to undergo elimination side reactions.[10]
This protocol outlines a general method for the O-alkylation of this compound. The carboxylic acid group may need to be protected (e.g., as an ester) prior to this reaction to prevent unwanted side reactions with the base.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis starting from this compound.
Materials:
-
This compound (or its ester) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 - 1.5 eq) or Potassium Carbonate (2.0 - 3.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
If using NaH, carefully add it portion-wise to the stirred solution at 0 °C. If using K₂CO₃, it can be added directly at room temperature.
-
Stir the mixture for 30-60 minutes to allow for complete formation of the phenoxide.
-
Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired ether.
Self-Validation: Successful ether formation can be confirmed by the disappearance of the phenolic hydroxyl proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
Case Study: Application in the Development of Novel Therapeutics
While specific examples detailing the use of this compound in named clinical candidates are not prevalent in publicly accessible literature, its structural motifs are found in various bioactive molecules. For instance, fluorinated hydroxybenzoic acids are key intermediates in the synthesis of novel antibacterial and anti-inflammatory agents.[5][11] The difluoro-substitution pattern on the phenyl ring can enhance cell permeability and metabolic stability, while the hydroxyl and carboxylic acid groups provide points for diversification to optimize target engagement and pharmacokinetic properties. The protocols detailed above provide a solid foundation for medicinal chemists to incorporate this valuable building block into their synthetic campaigns targeting a wide range of diseases.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups, coupled with the advantageous properties imparted by the fluorine atoms, makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols outlined in this document provide a practical guide for the efficient and reliable derivatization of this scaffold, empowering researchers to explore new chemical space in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 189283-54-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
Application Notes: The Strategic Role of 2,4-Difluoro-6-hydroxybenzoic Acid in Agrochemical Synthesis
Introduction: The Value Proposition of Fluorinated Synthons
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological activity, metabolic stability, and overall efficacy. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to oxidative degradation.
2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) is a highly functionalized aromatic building block, or synthon, that embodies this principle.[1][2] Its trifunctional nature, featuring a carboxylic acid, a phenol, and two fluorine atoms, offers multiple reaction handles for complex molecular construction. While direct, large-scale synthesis of today's blockbuster herbicides may originate from structurally similar precursors, the application of this compound serves as an exemplary case study for creating advanced intermediates tailored for next-generation agrochemical candidates, particularly within the sulfonamide and carboxamide classes of herbicides and fungicides.
This guide provides a detailed examination of the synthetic utility of this versatile molecule, complete with protocols that demonstrate its conversion into a key agrochemical intermediate and subsequent coupling to form a model herbicidal scaffold.
The Landscape: Fluorinated Benzoic Acids in Agrochemicals
The utility of fluorinated aromatic acids in agrochemicals is well-established. For instance, various isomers and related structures serve as key precursors in the synthesis of potent active ingredients. While 2,6-Difluoro-4-hydroxybenzoic acid is noted for its use in formulating herbicides and fungicides[3][4], and other isomers like 2,4-difluoro-3-hydroxybenzoic acid are valuable intermediates in pharmaceuticals[5], the principles of their chemical manipulation are broadly applicable.
The protocols detailed below are designed to be representative of the synthetic logic employed in the industry, demonstrating how a molecule like this compound can be strategically modified to generate a key intermediate, such as a sulfonyl chloride, which is a cornerstone for many sulfonamide-based herbicides.
Section 1: Synthesis of a Key Agrochemical Intermediate: 2,4-Difluoro-6-methoxybenzenesulfonyl Chloride
The conversion of this compound into a sulfonyl chloride is a critical transformation that unlocks its potential for creating sulfonamide agrochemicals. This process is presented in a two-step sequence: protection of the reactive hydroxyl group, followed by chlorosulfonation.
Workflow for Intermediate Synthesis
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 3. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
protocol for the synthesis of 2,4-Difluoro-6-hydroxybenzoic acid
An Application Note for the Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid
Introduction: The Significance of a Fluorinated Benzoid Core
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceutical agents and other high-value specialty chemicals. The presence of multiple fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable intermediate for drug discovery professionals. This document provides a detailed , grounded in the principles of the Kolbe-Schmitt reaction, and is intended for researchers and scientists in organic synthesis and drug development.
The protocol outlined below is designed to be a self-validating system, with explanations for the causality behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Synthetic Pathway: Carboxylation via the Kolbe-Schmitt Reaction
The chosen synthetic route involves the direct carboxylation of 3,5-difluorophenol. This method is a modification of the classic Kolbe-Schmitt reaction, a robust and well-established industrial process for synthesizing aromatic hydroxy acids.[1][2][3] The reaction proceeds in three main stages:
-
Phenoxide Formation: The phenolic proton of 3,5-difluorophenol is abstracted by a strong base, typically potassium hydroxide, to form the highly nucleophilic potassium 3,5-difluorophenoxide. This deprotonation significantly enhances the reactivity of the aromatic ring towards electrophilic attack.[2][4]
-
Electrophilic Addition of CO₂: The generated phenoxide attacks carbon dioxide, a weak electrophile. This carboxylation step is typically performed under elevated temperature and pressure to increase the concentration of CO₂ and drive the reaction forward.[1][2] The electrophilic aromatic substitution occurs ortho to the hydroxyl group.
-
Acidification: The resulting potassium salicylate derivative is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and phenoxide groups, precipitating the final product, this compound.
The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Safety and Hazard Assessment
This protocol involves hazardous materials and reaction conditions. A thorough risk assessment must be conducted before commencing any experimental work.
-
3,5-Difluorophenol: Acutely toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Wear gloves, lab coat, and eye protection.
-
Carbon Dioxide (CO₂): An asphyxiant at high concentrations. The reaction is performed under high pressure, requiring a certified pressure vessel (autoclave) and appropriate safety shields.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Always handle in a fume hood.[5][6]
Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves are mandatory throughout the procedure.[5]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,5-Difluorophenol | 130.09 | 2713-34-0 | Purity ≥ 99% |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Anhydrous pellets |
| Carbon Dioxide (CO₂) | 44.01 | 124-38-9 | High-purity gas cylinder |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Concentrated (37% w/w) |
| Deionized Water | 18.02 | 7732-18-5 | |
| Toluene | 92.14 | 108-88-3 | Anhydrous |
| Equipment | |||
| High-pressure autoclave/reactor | With stirring and temperature control | ||
| Round-bottom flasks | |||
| Condenser | |||
| Heating mantle/oil bath | |||
| Mechanical stirrer | |||
| Büchner funnel and flask | |||
| pH meter or pH paper |
Step-by-Step Procedure
Part 1: Formation of Potassium 3,5-Difluorophenoxide
-
Drying the Reactants: In a 250 mL round-bottom flask, add 3,5-difluorophenol (13.0 g, 0.10 mol) and potassium hydroxide (6.2 g, 0.11 mol, 1.1 eq).
-
Rationale: Using a slight excess of base ensures complete deprotonation of the phenol. The reactants must be dry as water can reduce the yield.[7]
-
-
Solvent Addition and Water Removal: Add 100 mL of anhydrous toluene to the flask. Fit the flask with a Dean-Stark apparatus and a condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. Toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-3 hours).
-
Solvent Removal: Once drying is complete, arrange the apparatus for distillation and remove the toluene under atmospheric pressure. A solid/pasty residue of potassium 3,5-difluorophenoxide will remain. Dry the salt under a high vacuum for 1 hour to remove all traces of toluene.
Part 2: High-Pressure Carboxylation
-
Transfer to Autoclave: Carefully transfer the finely ground, dry potassium 3,5-difluorophenoxide salt into a high-pressure stainless-steel autoclave.
-
Rationale: A pressure vessel is essential for safely handling the high pressures of CO₂ required to achieve an effective concentration for the reaction.
-
-
Pressurization: Seal the autoclave, purge with nitrogen gas, and then pressurize with carbon dioxide to approximately 10 atm.
-
Heating and Reaction: Begin stirring and heat the autoclave to 180-200°C. Once the target temperature is reached, increase the CO₂ pressure to 80-100 atm. Maintain these conditions for 6-8 hours.
Part 3: Work-up and Product Isolation
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess CO₂ pressure in a fume hood.
-
Dissolution: Open the autoclave and add 150 mL of deionized water to the solid reaction mass. Stir until all the solid has dissolved. The solution contains the potassium salt of this compound.
-
Acidification: Transfer the aqueous solution to a beaker. While stirring, slowly add concentrated hydrochloric acid dropwise. Monitor the pH. Continue adding acid until the pH of the solution is approximately 1-2. A white precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in water, which allows for its isolation by filtration.[4]
-
-
Precipitation and Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.
Part 4: Purification
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it. If the solid does not fully dissolve, a small amount of ethanol can be added.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 5 minutes, and then filter the hot solution to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60-70°C to a constant weight.
Quantitative Data Summary
| Parameter | Value |
| Starting Material (3,5-Difluorophenol) | 13.0 g (0.10 mol) |
| Base (Potassium Hydroxide) | 6.2 g (0.11 mol) |
| CO₂ Pressure | 80 - 100 atm |
| Reaction Temperature | 180 - 200 °C |
| Reaction Time | 6 - 8 hours |
| Expected Yield | 65 - 75% |
| Appearance | White crystalline solid |
| Molecular Weight | 174.10 g/mol |
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Investigating Enzymatic Reactions Involving 2,4-Difluoro-6-hydroxybenzoic Acid
Introduction: The Emerging Significance of 2,4-Difluoro-6-hydroxybenzoic Acid in Drug Discovery and Biocatalysis
This compound is a fluorinated aromatic carboxylic acid with potential applications as a building block in the synthesis of novel pharmaceuticals. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and target binding affinity of bioactive molecules. Understanding the enzymatic liabilities and potential biotransformations of this compound is crucial for modern drug development and can unveil novel biocatalytic routes for the synthesis of high-value derivatives.
While direct enzymatic studies on this compound are not extensively documented in current literature, its structural similarity to other known enzyme substrates allows us to infer and propose several plausible enzymatic reactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and characterize these potential enzymatic transformations. We will delve into three primary classes of enzymatic reactions: Hydroxylation , Glycosylation , and Acyl-CoA Ligation . For each, we will provide the scientific rationale, detailed experimental protocols for activity screening, and the necessary tools for data analysis and visualization.
Part 1: Aromatic Hydroxylation - Unlocking New Bioactive Derivatives
Aromatic hydroxylation is a key reaction in both the metabolism of xenobiotics and the biosynthesis of many natural products.[1] Enzymes such as cytochrome P450 monooxygenases (CYPs) are well-known for their ability to hydroxylate a wide range of aromatic compounds.[2] The introduction of an additional hydroxyl group to this compound could lead to derivatives with altered biological activity and solubility.
Scientific Rationale
The hydroxylation of benzoic acid and its derivatives is a well-established enzymatic transformation.[3] Given that microbial systems have been shown to metabolize a variety of fluoroorganic compounds, it is plausible that specific hydroxylases could recognize this compound as a substrate.[4] The electronic properties of the difluorinated ring may influence the regioselectivity of the hydroxylation, making this an interesting target for biocatalyst screening.
Experimental Workflow for Screening Hydroxylase Activity
Caption: Workflow for screening hydroxylase activity.
Protocol: Screening for Aromatic Hydroxylation
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM.
- Substrate Stock Solution (10 mM): Dissolve this compound in a minimal amount of DMSO and bring to the final volume with the phosphate buffer.
- NADPH Stock Solution (10 mM): Prepare fresh by dissolving NADPH in the phosphate buffer. Store on ice.
- Enzyme Preparation: Use either commercially available cytochrome P450 microsomes or a purified recombinant hydroxylase.
2. Reaction Setup:
- In a microcentrifuge tube, combine:
- 100 mM Phosphate Buffer (to a final volume of 200 µL)
- Enzyme preparation (e.g., 10-50 µg of microsomal protein)
- This compound (to a final concentration of 100 µM)
- Pre-incubate the mixture at 37°C for 5 minutes.
3. Reaction Initiation and Quenching:
- Initiate the reaction by adding NADPH to a final concentration of 1 mM.
- Incubate at 37°C with shaking for 30-60 minutes.
- Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
4. Sample Analysis:
- Vortex the quenched reaction mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial.
- Analyze the sample by reverse-phase HPLC or LC-MS. Monitor for the disappearance of the substrate and the appearance of a new, more polar product peak.
| Parameter | Recommended Condition |
| Substrate Concentration | 50-200 µM |
| Enzyme Concentration | 10-100 µg/mL |
| NADPH Concentration | 1 mM |
| Incubation Time | 15-60 minutes |
| Incubation Temperature | 37°C |
| pH | 7.4 |
Part 2: Glycosylation - Enhancing Solubility and Modifying Bioavailability
Glycosylation, the enzymatic attachment of a sugar moiety, is a common modification of small molecules in biological systems. UDP-glucosyltransferases (UGTs) are a major class of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar to a substrate.[5] Glycosylation of this compound at its hydroxyl group would likely increase its water solubility and could alter its pharmacokinetic profile.
Scientific Rationale
Hydroxybenzoic acids are known substrates for various UGTs.[5] The presence of a phenolic hydroxyl group on this compound makes it a prime candidate for glycosylation. This biotransformation could be a key metabolic pathway in vivo and can also be exploited for the chemoenzymatic synthesis of novel fluorinated glycosides.
Proposed Enzymatic Glycosylation Pathway
Caption: Proposed glycosylation of the target molecule.
Protocol: Screening for UGT Activity
1. Reagent Preparation:
- Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH.
- Substrate Stock Solution (10 mM): As described in the hydroxylation protocol.
- UDP-Glucose (UDPG) Stock Solution (20 mM): Dissolve in Tris-HCl buffer.
- Magnesium Chloride (MgCl₂) Stock Solution (100 mM): Dissolve in deionized water.
- Enzyme Preparation: Use a commercially available UGT enzyme or a cell lysate from an organism known to express UGTs.
2. Reaction Setup:
- In a microcentrifuge tube, combine:
- 50 mM Tris-HCl Buffer (to a final volume of 100 µL)
- UGT enzyme preparation
- MgCl₂ (to a final concentration of 5 mM)
- This compound (to a final concentration of 200 µM)
- Pre-incubate at 37°C for 5 minutes.
3. Reaction Initiation and Quenching:
- Start the reaction by adding UDPG to a final concentration of 2 mM.
- Incubate at 37°C for 1-2 hours.
- Terminate the reaction with an equal volume (100 µL) of 1% formic acid in methanol.
4. Sample Analysis:
- Centrifuge the mixture at 14,000 x g for 10 minutes.
- Analyze the supernatant by HPLC or LC-MS. The glycosylated product will have a significantly shorter retention time on a C18 column and a corresponding increase in mass.
| Parameter | Recommended Condition |
| Substrate Concentration | 100-500 µM |
| UDPG Concentration | 1-5 mM |
| MgCl₂ Concentration | 5 mM |
| Incubation Time | 1-4 hours |
| Incubation Temperature | 37°C |
| pH | 8.0 |
Part 3: Acyl-CoA Ligation - The Gateway to Metabolism
The activation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a fundamental step in the metabolism of many organic acids.[6] This reaction is catalyzed by acyl-CoA synthetases (or ligases) and is ATP-dependent. The formation of 2,4-Difluoro-6-hydroxybenzoyl-CoA would be the entry point for this compound into various metabolic pathways, including potential degradation or further modification.
Scientific Rationale
Aromatic acid CoA ligases from microbial sources have demonstrated a broad substrate scope, accepting various substituted benzoic acids.[6] It is highly probable that a suitable acyl-CoA synthetase exists that can activate this compound. Identifying such an enzyme would be a critical step in elucidating its metabolic fate.
Experimental Workflow for Acyl-CoA Synthetase Assay
Caption: Workflow for Acyl-CoA Synthetase Assay.
Protocol: Screening for Acyl-CoA Synthetase Activity
1. Reagent Preparation:
- HEPES Buffer (50 mM, pH 7.5): Prepare and adjust the pH.
- Substrate Stock Solution (10 mM): As previously described.
- ATP Stock Solution (50 mM): Dissolve in HEPES buffer and neutralize with NaOH.
- Coenzyme A (CoA) Stock Solution (10 mM): Dissolve in HEPES buffer.
- MgCl₂ Stock Solution (100 mM): Dissolve in deionized water.
- Enzyme Preparation: A purified recombinant acyl-CoA synthetase is recommended for this assay.
2. Reaction Setup:
- In a microcentrifuge tube, combine:
- 50 mM HEPES Buffer (to a final volume of 100 µL)
- ATP (to a final concentration of 5 mM)
- CoA (to a final concentration of 1 mM)
- MgCl₂ (to a final concentration of 5 mM)
- This compound (to a final concentration of 500 µM)
- Pre-incubate at 30°C for 5 minutes.
3. Reaction Initiation and Quenching:
- Initiate the reaction by adding the acyl-CoA synthetase.
- Incubate at 30°C for 20-30 minutes.
- Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
4. Sample Analysis:
- Centrifuge the mixture at 14,000 x g for 10 minutes.
- Analyze the supernatant by HPLC. The formation of the acyl-CoA thioester can be monitored by UV absorbance at 260 nm (for the adenine moiety of CoA). The product will have a distinct retention time from the CoA substrate.
| Parameter | Recommended Condition |
| Substrate Concentration | 200-1000 µM |
| ATP Concentration | 5 mM |
| CoA Concentration | 1 mM |
| MgCl₂ Concentration | 5 mM |
| Incubation Time | 10-30 minutes |
| Incubation Temperature | 30°C |
| pH | 7.5 |
Conclusion and Future Directions
The protocols and frameworks outlined in this guide provide a robust starting point for investigating the enzymatic transformations of this compound. While direct literature is sparse, the principles of enzyme promiscuity and the known reactivity of structurally similar compounds strongly suggest that this molecule is a viable substrate for a range of biocatalysts. The successful identification of enzymes capable of modifying this compound will not only shed light on its potential metabolic fate but also open up new avenues for the biocatalytic production of novel fluorinated compounds for the pharmaceutical and fine chemical industries.
References
- 1. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibition
An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 2,4-Difluoro-6-hydroxybenzoic Acid
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy by offering a means to selectively block the activity of aberrant kinases.[2][3] The design of these inhibitors is a nuanced process, requiring a molecular scaffold that can achieve high potency, selectivity, and favorable pharmacokinetic properties.
Within the medicinal chemist's toolkit, this compound has emerged as a valuable and strategic starting material. Its unique trifecta of functional groups—two electron-withdrawing fluorine atoms, a hydrogen-bonding hydroxy group, and a reactive carboxylic acid—provides a powerful platform for constructing sophisticated kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group often acts as a key anchor point within the kinase's ATP-binding site. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the underlying chemical principles, detailed experimental protocols, and the synthesis of the BRAF inhibitor Dabrafenib as a practical example.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for reaction design and optimization.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₂O₃ | [4] |
| Molecular Weight | 174.10 g/mol | [4] |
| CAS Number | 189283-54-3 | [4][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 165-169 °C | |
| Solubility | Soluble in methanol, DMSO, and ethyl acetate |
Core Synthesis Strategy: Amide Bond Formation and Elaboration
The primary role of this compound in synthesis is to serve as an acyl donor in an amide bond forming reaction. The resulting N-aryl amide is a common core structure in many kinase inhibitors. The overall synthetic workflow typically involves the initial amide coupling, followed by a series of reactions to build the remainder of the heterocyclic and recognition elements of the final inhibitor.
The synthesis of Dabrafenib, a potent inhibitor of BRAF kinase, serves as an excellent case study.[6] The synthetic pathway involves the coupling of a derivative of this compound with an aniline derivative, followed by halogenation, thiazole cyclization, and finally, pyrimidine ring formation.[6][7]
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DIFLUORO-6-HYDROXY-BENZOIC ACID | 189283-54-3 [chemicalbook.com]
- 5. 189283-54-3|this compound|BLD Pharm [bldpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
The Strategic Utility of 2,4-Difluoro-6-hydroxybenzoic Acid in the Synthesis of Advanced Functional Materials
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the utilization of 2,4-Difluoro-6-hydroxybenzoic acid as a pivotal building block in the development of high-performance functional materials. The unique electronic and structural characteristics imparted by the fluorine and hydroxyl substituents render this molecule a versatile precursor for a range of applications, including the synthesis of novel liquid crystals and potent bioactive compounds. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage the capabilities of this specialized chemical intermediate. The protocols herein are presented with an emphasis on the causal relationships between reaction conditions and product outcomes, ensuring a deep, applicable understanding of the synthetic pathways.
Introduction: The Physicochemical Rationale for Employing this compound
This compound is a polysubstituted aromatic carboxylic acid distinguished by the strategic placement of two fluorine atoms and a hydroxyl group on the benzene ring. This specific arrangement of functional groups provides a unique combination of properties that are highly advantageous in the design of functional materials:
-
Enhanced Intermolecular Interactions: The presence of the carboxylic acid and hydroxyl groups facilitates the formation of strong hydrogen bonds, which are crucial for the self-assembly of molecules into ordered structures, a fundamental principle in the formation of liquid crystals[1].
-
Modulation of Electronic Properties: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, influencing the dipole moment and polarizability of the molecule. This is a key parameter for tuning the dielectric anisotropy of liquid crystals, a critical factor in their performance in display technologies[2].
-
Improved Bioactivity and Pharmacokinetic Properties: In the context of drug development, the incorporation of fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[3]. The hydroxyl and carboxylic acid moieties also provide sites for further chemical modification to optimize pharmacological activity.
-
Synthetic Versatility: The three distinct functional groups—carboxylic acid, hydroxyl, and the fluorinated aromatic ring—offer multiple reaction sites for a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.
This guide will explore two primary applications of this compound: the synthesis of novel thermotropic liquid crystals and the development of bioactive molecules with potential therapeutic applications.
Application I: Synthesis of Novel Schiff Base Liquid Crystals
The synthesis of rod-like (calamitic) liquid crystals often involves the connection of rigid aromatic cores. Schiff base linkages (-CH=N-) are commonly employed to create these extended molecular structures. By starting with this compound, we can construct novel liquid crystalline materials with tailored properties. The general strategy involves a multi-step synthesis, as outlined below.
Synthetic Pathway Overview
The proposed synthetic pathway involves three key stages:
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first alkylated to introduce a flexible tail, a common feature in calamitic liquid crystals that influences their mesomorphic properties.
-
Esterification: The carboxylic acid group is then esterified with a suitable phenol, which will form the second aromatic core of the final Schiff base.
-
Condensation (Schiff Base Formation): The final step is the condensation of a precursor derived from the initial steps with an appropriate aniline to form the central imine linkage.
The following diagram illustrates the logical flow of this synthetic approach.
Caption: Synthetic workflow for Schiff base liquid crystal synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxy-2,6-difluorobenzoic Acids
This protocol details the O-alkylation of this compound via the Williamson ether synthesis. This method is a reliable and widely used procedure for the preparation of ethers[4][5][6][7][8].
-
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Appropriate alkyl bromide (e.g., 1-bromooctane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add the desired alkyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which will precipitate the product.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-alkoxy-2,6-difluorobenzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the subsequent esterification and condensation steps to form the final liquid crystal. The procedure is adapted from established methods for synthesizing Schiff base esters[2][9][10].
-
Materials:
-
4-Alkoxy-2,6-difluorobenzoic acid (from Protocol 1)
-
4-Aminophenol
-
4-(Dimethylamino)benzaldehyde
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Part A: Esterification
-
Dissolve 4-alkoxy-2,6-difluorobenzoic acid (1.0 eq), 4-aminophenol (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the ester intermediate.
-
-
Part B: Schiff Base Formation
-
Dissolve the ester intermediate from Part A (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final Schiff base liquid crystal.
-
-
Characterization and Data Analysis
The synthesized liquid crystals should be characterized using a suite of analytical techniques to confirm their structure and elucidate their mesomorphic properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | Chemical shifts and coupling constants consistent with the target molecular structure. |
| FTIR Spectroscopy | Identification of key functional groups. | Characteristic peaks for C=O (ester), C=N (imine), and C-F bonds. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. | Endothermic peaks on heating and exothermic peaks on cooling corresponding to crystal-mesophase and mesophase-isotropic liquid transitions[9]. |
| Polarized Optical Microscopy (POM) | Visualization and identification of liquid crystal phases (mesophases). | Observation of characteristic textures (e.g., nematic threads, smectic focal conic domains) upon heating and cooling[9]. |
Application II: Development of Bioactive Molecules
The this compound scaffold is a valuable starting point for the synthesis of novel bioactive compounds, particularly those with antimicrobial or antifungal properties. The presence of the phenolic hydroxyl group is often associated with such activities[11][12][13][14].
Rationale for Bioactivity
Derivatives of hydroxybenzoic acids have a long history of use as antimicrobial and antifungal agents[11][12][13][14]. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. By modifying the core structure of this compound, it is possible to develop new compounds with enhanced potency and selectivity.
Synthetic Pathway for Bioactive Derivatives
A common strategy to enhance the bioactivity of phenolic compounds is through the formation of hydrazide-hydrazone derivatives. This approach introduces additional hydrogen bonding donors and acceptors, which can improve interaction with biological targets.
Caption: Synthetic workflow for bioactive hydrazide-hydrazone derivatives.
Detailed Experimental Protocol
Protocol 3: Synthesis of Hydrazide-Hydrazone Derivatives
This protocol outlines a three-step synthesis of hydrazide-hydrazone derivatives starting from this compound, based on established methodologies for similar compounds.
-
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate
-
Ethanol
-
Various aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
-
Procedure:
-
Part A: Synthesis of Methyl 2,4-difluoro-6-hydroxybenzoate
-
Dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.
-
-
Part B: Synthesis of 2,4-Difluoro-6-hydroxybenzohydrazide
-
Dissolve the methyl ester from Part A in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the hydrazide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Part C: Synthesis of the Final Hydrazide-Hydrazone
-
Dissolve the hydrazide from Part B (1.0 eq) in ethanol by heating.
-
Add the desired aromatic aldehyde (1.1 eq) to the hot solution.
-
Continue to heat under reflux for 15-40 minutes until a precipitate forms.
-
Cool the mixture, collect the solid product by vacuum filtration, and wash with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent if necessary.
-
-
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Fluorinated Compounds: Handle with care as they can be irritants.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate caution.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Reagents: Reagents like DCC are sensitizers, and hydrazine hydrate is toxic and corrosive. Handle with extreme care and use appropriate containment measures.
-
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of advanced functional materials. The strategic positioning of its fluoro and hydroxyl substituents allows for the fine-tuning of molecular properties, leading to the development of novel liquid crystals with specific mesomorphic behaviors and bioactive compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this unique chemical building block. The emphasis on understanding the rationale behind the experimental steps is intended to empower scientists to not only replicate these procedures but also to innovate and adapt them for their specific research goals.
References
- 1. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups [ijmmm.ustb.edu.cn]
- 3. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal and elicitor activities of p-hydroxybenzoic acid for the control of aflatoxigenic Aspergillus flavus in kiwifruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,4-Difluoro-6-hydroxybenzoic Acid as a Privileged Fragment in Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the generation of novel chemical matter for therapeutic targets.[1] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind to a target with high ligand efficiency.[2][3] These initial "hits," though often exhibiting weak binding affinities, provide superior starting points for optimization into potent, drug-like candidates.[1] The core principle of FBDD is that the smaller size and lower complexity of fragments allow for a more efficient exploration of chemical space and result in more productive interactions with the target protein.[1]
This application note focuses on 2,4-difluoro-6-hydroxybenzoic acid , a salicylic acid derivative, as a valuable fragment for screening campaigns. Its structural features—a carboxylic acid and a hydroxyl group—are common hydrogen bond donors and acceptors, making it a versatile binder. The strategic placement of two fluorine atoms significantly influences its electronic properties and binding interactions, often enhancing binding affinity and metabolic stability.[4][5]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in FBDD. We will detail a robust, multi-stage biophysical screening cascade to identify and validate its binding to a target protein, followed by characterization and potential optimization strategies.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is essential before initiating a screening campaign.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [6][7] |
| Molecular Weight | 174.10 g/mol | [6][7] |
| CAS Number | 189283-54-3 | [6] |
| XLogP3-AA (Predicted) | 1.8 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 (Oxygen atoms) | [7] |
| Topological Polar Surface Area | 57.5 Ų | [7] |
A Multi-Tiered Approach to Fragment Screening and Validation
No single biophysical technique is foolproof for fragment screening; a combination of orthogonal methods is crucial to eliminate false positives and confirm true binding events.[2][8] We propose a three-stage cascade for the robust identification and characterization of fragments like this compound.[9]
Caption: A three-stage biophysical screening cascade for FBDD.
Application Protocols
PART 1: Primary Screening - Differential Scanning Fluorimetry (Thermal Shift Assay)
DSF is a rapid, cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., 0.2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
In each well, add the protein solution.
-
Add this compound to a final concentration of 1 mM (final DMSO concentration should be ≤ 5%). Include a DMSO-only control.
-
Add the fluorescent dye to its final working concentration.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) between the protein with the fragment and the DMSO control. A ΔTm > 2°C is generally considered a significant hit.
-
Causality Behind Experimental Choices: The use of DSF as a primary screen is due to its high throughput and low protein consumption. The fluorescent dye binds to hydrophobic regions of the protein that become exposed upon unfolding, providing a clear signal of denaturation.
PART 2: Hit Validation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits as it can reliably detect weak binding interactions.[9] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer pD 7.4, 150 mM NaCl in 99.9% D₂O).
-
Sample 1 (Reference): 1 mM this compound.
-
Sample 2 (Test): 1 mM this compound and 10-20 µM of the target protein.
-
-
NMR Data Acquisition:
-
Acquire 1D proton NMR spectra for both samples.
-
Perform the STD NMR experiment on Sample 2. This involves irradiating the protein at a frequency where only protein resonances absorb (on-resonance, e.g., -1 ppm) and at a frequency far from any signals (off-resonance, e.g., 40 ppm).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum belong to the fragment and indicate that it has received saturation from the irradiated protein, confirming binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein.
-
Trustworthiness of the Protocol: NMR is a very robust technique for detecting binding. False positives are rare, and the direct observation of the ligand's signals provides unambiguous evidence of an interaction.[9]
PART 3: Hit Characterization - Isothermal Titration Calorimetry (ITC) and X-ray Crystallography
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare the target protein (e.g., 20-50 µM) in a degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare this compound (e.g., 0.5-1 mM) in the same buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Expected Binding Affinity for a Fragment Hit:
| Fragment | Target Protein | Kd (ITC) | Technique |
| This compound | Hypothetical Kinase | 250 µM | ITC |
| Generic Fragment A | Hypothetical Bromodomain | 1.2 mM | ITC |
| Generic Fragment B | Hypothetical Protease | 800 µM | ITC |
Note: Data for the hypothetical kinase is representative of a typical fragment hit.
X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its crystal structure in complex with the target protein.[10] This provides a detailed, atomic-level view of the binding mode, which is invaluable for structure-based drug design.[10]
Protocol Overview:
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization:
-
Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 10-20 mM) of this compound.
-
Co-crystallization: Crystallize the protein in the presence of the fragment.
-
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-fragment complex.
Caption: Hypothetical binding mode of the fragment in an active site.
Structure-Activity Relationship (SAR) Insights and Fragment Elaboration
The initial fragment hit is just the starting point. The structural and thermodynamic data gathered guide the chemical elaboration of the fragment to improve potency and selectivity.
-
Role of the Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms increases the acidity of the neighboring hydroxyl and carboxylic acid groups, potentially leading to stronger hydrogen bonds.[4] They can also engage in favorable orthogonal multipolar interactions with backbone carbonyls in the protein active site.
-
The Carboxylate Group: This group is a key interaction point, often forming salt bridges with basic residues (like Lysine or Arginine) or strong hydrogen bonds with backbone amides. Esterification or amidation of this group can probe the necessity of the negative charge for binding.
-
The Hydroxyl Group: This group typically acts as a hydrogen bond donor to backbone carbonyls or acceptor residues (like Aspartate or Glutamate). Its position relative to the carboxylate is critical for establishing a bidentate interaction with the target.
-
Fragment Growing: The aromatic ring provides a vector for chemical modification. Adding substituents at the vacant positions can explore additional pockets in the binding site, leading to increased affinity and selectivity.
Conclusion
This compound represents a high-quality chemical starting point for FBDD campaigns. Its favorable physicochemical properties and versatile binding motifs make it a valuable addition to any fragment library. By employing a rigorous, multi-tiered biophysical screening approach as detailed in this note, researchers can confidently identify and validate its interaction with therapeutic targets. The subsequent characterization through ITC and X-ray crystallography provides a clear roadmap for the rational, structure-guided evolution of this fragment into a potent lead compound.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 189283-54-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Page loading... [wap.guidechem.com]
- 8. One Question, Multiple Answers: Biochemical and Biophysical Screening Methods Retrieve Deviating Fragment Hit Lists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and reproducible synthesis.
Overview of Synthetic Routes
The synthesis of this compound, a key building block in the development of novel pharmaceuticals, is most commonly achieved through the carboxylation of 3,5-difluorophenol. The primary method employed is a modified Kolbe-Schmitt reaction, which involves the direct carboxylation of a phenoxide intermediate. An alternative, though less common, approach is the use of a Grignard reaction, starting from a suitably protected and halogenated precursor. This guide will focus on optimizing the more prevalent Kolbe-Schmitt pathway.
The Kolbe-Schmitt reaction, in its essence, is an electrophilic aromatic substitution where a phenoxide ion acts as a nucleophile, attacking carbon dioxide.[1][2] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of the counter-ion of the phenoxide.[3]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental challenges in a question-and-answer format to help you navigate potential hurdles in your synthesis.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Kolbe-Schmitt carboxylation of 3,5-difluorophenol can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Phenoxide Formation: The formation of the phenoxide is the critical first step. Insufficient base or the presence of moisture can lead to unreacted 3,5-difluorophenol.
-
Solution: Ensure your 3,5-difluorophenol is completely dry. Use a slight excess of a strong, anhydrous base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
-
Suboptimal Reaction Temperature and Pressure: The carboxylation step is highly sensitive to temperature and pressure.
-
Solution: For the carboxylation of substituted phenols, temperatures in the range of 120-150°C are typically required.[1] The pressure of carbon dioxide should be maintained at a high level (typically >5 atm) to ensure sufficient concentration of the electrophile in the reaction mixture. Experiment with a range of temperatures and pressures to find the optimal conditions for your specific setup.
-
-
Poor Regioselectivity: The formation of the undesired regioisomer, 4,6-Difluoro-2-hydroxybenzoic acid, is a common side reaction.
-
Solution: The choice of the alkali metal hydroxide can influence the regioselectivity. Generally, using potassium hydroxide favors the formation of the para-substituted product in classical Kolbe-Schmitt reactions. However, for ortho-carboxylation, sodium hydroxide is often preferred.[3][4] Given the substitution pattern of 3,5-difluorophenol, careful optimization of the base and reaction conditions is necessary to favor carboxylation at the C2 position.
-
-
Decomposition of Starting Material or Product: At elevated temperatures, phenols and their corresponding carboxylic acids can be prone to decomposition.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times at high temperatures. Consider using a lower reaction temperature for a longer duration.
-
Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and remove it?
A2: The most likely isomeric impurity is 4,6-Difluoro-2-hydroxybenzoic acid, resulting from carboxylation at the alternative ortho-position.
-
Identification: The two isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. Mass spectrometry can confirm that the impurity has the same molecular weight as the desired product.
-
Removal:
-
Recrystallization: This is the most common method for purifying the desired product. Due to differences in their crystal packing and solubility, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can effectively separate the isomers.
-
Column Chromatography: For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, can provide good separation.
-
Q3: The reaction seems to stall, and I observe a significant amount of unreacted 3,5-difluorophenol even after extended reaction times. What could be the issue?
A3: Reaction stalling is often indicative of a problem with the reaction setup or the reagents.
-
Moisture Contamination: Grignard reagents and phenoxides are extremely sensitive to moisture.[3] Any water present will protonate the reactive species, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents.
-
-
Poor Quality Carbon Dioxide: The presence of impurities, particularly oxygen, in the carbon dioxide can lead to side reactions and inhibit the desired carboxylation.
-
Solution: Use high-purity, dry carbon dioxide. If using solid carbon dioxide (dry ice), ensure it is freshly crushed and free of condensed water.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the phenoxide and carbon dioxide.
-
Solution: Use a robust mechanical stirrer to ensure the reaction mixture is well-homogenized.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base to use for the carboxylation of 3,5-difluorophenol?
A: The choice between sodium hydroxide and potassium hydroxide can influence the regioselectivity of the carboxylation. For the synthesis of salicylic acids (ortho-carboxylation), sodium phenoxides are generally preferred.[1][4] Therefore, for the synthesis of this compound, sodium hydroxide is the recommended base.
Q: Can I perform this reaction at atmospheric pressure?
A: While some carboxylations of highly activated phenols can proceed at atmospheric pressure, the carboxylation of less reactive phenols like 3,5-difluorophenol generally requires elevated pressures of carbon dioxide to achieve a reasonable reaction rate and yield.[1]
Q: What are the key safety precautions I should take when performing this synthesis?
A: This reaction involves high pressures and temperatures, and flammable solvents may be used. It is crucial to perform the reaction in a well-ventilated fume hood and behind a safety shield. Use of a high-pressure reactor (autoclave) is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q: How can I monitor the progress of the reaction?
A: The reaction can be monitored by taking small aliquots from the reaction mixture (after carefully and safely releasing the pressure), quenching them with acid, and analyzing the organic extract by TLC or HPLC. This will allow you to track the consumption of the starting material and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol provides a general procedure. Optimization of temperature, pressure, and reaction time may be necessary.
Materials:
-
3,5-Difluorophenol
-
Sodium Hydroxide (pellets, anhydrous)
-
Carbon Dioxide (high purity, gas or solid)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Water (deionized)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Phenoxide Formation:
-
In a dry, high-pressure reactor equipped with a mechanical stirrer, add 3,5-difluorophenol and an equimolar amount of anhydrous sodium hydroxide.
-
Add a high-boiling anhydrous solvent like toluene to facilitate stirring.
-
Heat the mixture under a slow stream of nitrogen to azeotropically remove any residual water.
-
Once dry, cool the mixture to room temperature under an inert atmosphere.
-
-
Carboxylation:
-
Seal the reactor and pressurize it with carbon dioxide to the desired pressure (e.g., 5-10 atm).
-
Heat the reactor to the reaction temperature (e.g., 130-150°C) with vigorous stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours), monitoring the pressure to ensure it remains constant.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess carbon dioxide.
-
Dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Data Presentation
| Parameter | Typical Range | Remarks |
| Starting Material | 3,5-Difluorophenol | Must be anhydrous. |
| Base | Sodium Hydroxide | Anhydrous, equimolar to starting material. |
| Solvent | Toluene (or other high-boiling anhydrous solvent) | Optional, to aid stirring. |
| CO2 Pressure | 5 - 15 atm | Higher pressure generally favors higher yield. |
| Temperature | 130 - 160 °C | Optimization is crucial to balance reaction rate and decomposition. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/HPLC for completion. |
| Expected Yield | 40 - 70% | Highly dependent on optimized conditions. |
Visualizations
Reaction Mechanism: Kolbe-Schmitt Carboxylation
References
Technical Support Center: Purification of 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 2,4-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles to ensure scientific integrity and repeatability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Key safety measures include:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.[1]
-
Respiratory Protection: Avoid breathing in the dust. If dust is generated, use a respirator.[2][3]
-
Handling: Wash hands thoroughly after handling.[1] In case of contact, rinse the affected area with plenty of water.[1][3]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically related to the synthetic route used. Common syntheses may involve the hydrolysis of a nitrile precursor (e.g., 2,4-difluoro-6-methoxybenzonitrile). Potential impurities can include:
-
Unreacted Starting Materials: Such as the nitrile or other precursors from earlier steps.
-
Intermediates: For example, the corresponding amide (2,4-difluoro-6-hydroxybenzamide) if the hydrolysis of the nitrile is incomplete.[4]
-
Side-Products: Decarboxylation products or compounds from side reactions involving the reactive functional groups.
-
Related Isomers: Depending on the specificity of the synthesis, other isomers of difluoro-hydroxybenzoic acid might be present.
Q3: What is the most effective general-purpose purification technique for this compound?
A3: For most common impurities, a combination of acid-base extraction followed by recrystallization is highly effective. Acid-base extraction is excellent for separating the acidic product from neutral or less acidic impurities. Recrystallization is then used to remove any remaining closely related acidic impurities and to obtain a highly crystalline, pure final product.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of an acid like formic acid) is a standard method for analyzing hydroxybenzoic acids.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS can be used for purity assessment.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap significantly with the product's signals.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification of this compound.
Acid-Base Extraction Issues
Q: Why am I getting a low recovery of my product after acid-base extraction and acidification?
A: Low recovery in acid-base extraction can stem from several factors:
-
Incomplete Extraction: The carboxylic acid may not have been fully converted to its carboxylate salt. Ensure you are using a sufficient excess of a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and that the two phases are mixed thoroughly to facilitate the reaction.
-
Incomplete Precipitation: After extraction, the carboxylate salt must be fully protonated back to the carboxylic acid by adding a strong acid (e.g., HCl) until the aqueous solution is acidic (pH 1-2).[5] Check the pH with litmus paper or a pH meter.
-
Product Solubility: this compound has some solubility in water. Cooling the acidified solution in an ice bath can help to maximize precipitation.
-
Premature Precipitation: If the concentration of the carboxylate salt in the aqueous phase is too high, it might precipitate before acidification. Ensure you use a sufficient volume of water.
Recrystallization Challenges
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here's how to troubleshoot this:
-
Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
-
Lower the Cooling Rate: Allow the solution to cool very slowly. Rapid cooling can favor oil formation. You can insulate the flask to slow down the cooling process.
-
Change the Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexane.[7]
Q: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
A: If crystals fail to form from a supersaturated solution, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystallization.
-
Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q: My final product has a low yield after recrystallization. What are the likely causes?
A: A low yield from recrystallization is a common issue. Consider these possibilities:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Use a minimal amount of ice-cold recrystallization solvent for washing.
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using diethyl ether or ethyl acetate) will contain the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete extraction, add another portion of 1 M sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound using a mixed solvent system of ethyl acetate and hexane, which is effective for many benzoic acid derivatives.[7]
Materials:
-
Crude or post-extraction this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals thoroughly.
Data Presentation: Solvent Selection for Recrystallization
| Solvent Class | Example(s) | Suitability for this compound | Notes |
| Polar Protic | Water, Ethanol | Moderate to High Solubility when Hot | Water can be a good solvent, but the compound may have some solubility even when cold, potentially reducing yield.[8] |
| Polar Aprotic | Ethyl Acetate, Acetone | High Solubility | Often used as the primary solvent in a mixed-solvent system. |
| Nonpolar | Hexane, Toluene | Low Solubility | Typically used as the anti-solvent in a mixed-solvent system to induce precipitation.[7] |
Diagram of Recrystallization Decision-Making
Caption: Troubleshooting logic for the recrystallization process.
IV. References
-
CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. --INVALID-LINK--
-
PubChem Compound Summary for CID 2778776, 2,6-difluoro-4-Hydroxybenzoic Acid. National Center for Biotechnology Information. --INVALID-LINK--
-
WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Google Patents. --INVALID-LINK--
-
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals. --INVALID-LINK--
-
Application Notes and Protocols for the Quantification of 2,4,6-Trihydroxybenzoic Acid in Microbial Fermentation. Benchchem. --INVALID-LINK--
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. --INVALID-LINK--
-
Process for the separation and purification of p-hydroxy-benzoic acid. Google Patents. --INVALID-LINK--
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. --INVALID-LINK--
-
2,6-Difluoro-4-hydroxybenzoic acid Safety Data Sheets. Echemi. --INVALID-LINK--
-
A study of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. Improved purification, relative molecular mass, and amino acid composition. PubMed. --INVALID-LINK--
-
2,3-Difluoro-6-hydroxybenzoic acid Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR. PubMed. --INVALID-LINK--
-
HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Summary of experimental solubility data of 4-hydroxybenzoic acid in... ResearchGate. --INVALID-LINK--
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. --INVALID-LINK--
-
5,6-Difluoro-2-hydroxybenzoic acid Safety Data Sheet. Synquest Labs. --INVALID-LINK--
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 7. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 2,4-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated aromatic compound. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols for higher yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a hydroxyl group on the benzoic acid scaffold imparts unique electronic properties and hydrogen bonding capabilities, making it a key intermediate for various bioactive molecules. However, its synthesis can be challenging, often leading to the formation of undesired byproducts that complicate purification and reduce overall yield. This guide provides a comprehensive overview of the common synthetic routes and a detailed analysis of the byproducts you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Kolbe-Schmitt reaction of 3,5-difluorophenol . This process involves the carboxylation of the phenoxide intermediate under pressure with carbon dioxide.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The major byproduct is typically the isomeric 2,4-Difluoro-4-hydroxybenzoic acid . Its formation is a consequence of the regioselectivity of the Kolbe-Schmitt reaction. Other potential impurities include unreacted 3,5-difluorophenol and, under certain conditions, small amounts of decarboxylated starting material or other positional isomers.
Q3: How can I minimize the formation of the isomeric byproduct?
A3: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. Generally, using sodium phenoxide at lower temperatures favors ortho-carboxylation, leading to the desired this compound. Conversely, using potassium phenoxide and higher temperatures tends to favor the formation of the para-carboxylated isomer.[1][2] Therefore, careful selection of the base and temperature is crucial.
Q4: What analytical techniques are best for identifying and quantifying the product and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying this compound and its isomers.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation of the desired product and identification of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the Kolbe-Schmitt carboxylation of 3,5-difluorophenol.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Ensure the 3,5-difluorophenol is completely converted to the phenoxide before introducing carbon dioxide. The reaction should be conducted under anhydrous conditions as moisture can quench the phenoxide.[5] Increase reaction time or temperature, but be mindful of favoring the para isomer at higher temperatures. |
| Decarboxylation of the product | Excessive temperatures during the reaction or workup can lead to decarboxylation, reverting the product back to 3,5-difluorophenol. Maintain careful temperature control. |
| Loss of product during workup | The product is a carboxylic acid and will have different solubilities in its protonated and deprotonated forms. Ensure the pH is sufficiently low during the final precipitation step to minimize loss to the aqueous phase. |
Problem 2: High Percentage of the Isomeric Byproduct (2,4-Difluoro-4-hydroxybenzoic acid)
| Possible Cause | Troubleshooting Action |
| Incorrect choice of base | The use of potassium hydroxide as the base strongly favors the formation of the para-carboxylated product.[1][2] Use sodium hydroxide to generate the sodium phenoxide, which preferentially directs carboxylation to the ortho position. |
| High reaction temperature | Higher temperatures can lead to thermodynamic control, favoring the formation of the more stable para isomer. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically around 125-150°C). |
Problem 3: Presence of Unreacted 3,5-Difluorophenol in the Final Product
| Possible Cause | Troubleshooting Action |
| Insufficient carbon dioxide pressure | The Kolbe-Schmitt reaction requires high pressure to drive the carboxylation. Ensure your reaction vessel is properly sealed and pressurized to the recommended level (typically 100 atm or higher).[1] |
| Inefficient mixing | Inadequate stirring can lead to poor mass transfer of carbon dioxide into the reaction mixture. Use a robust stirring mechanism to ensure a homogenous reaction environment. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Action |
| Similar physical properties of isomers | The desired product and its main isomeric byproduct have very similar polarities, making separation by simple recrystallization challenging. |
| Presence of tarry impurities | Side reactions can lead to the formation of polymeric or tarry materials, which can complicate purification.[6] |
| Purification Protocol: |
-
Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate). The acidic product and byproducts will dissolve. Tarry, non-acidic impurities can be removed by filtration or extraction with a non-polar organic solvent.
-
Fractional Crystallization: Carefully acidify the aqueous solution to precipitate the benzoic acids. It may be possible to achieve some separation through fractional crystallization by carefully controlling the pH and temperature, though this can be difficult.
-
Chromatography: For high purity, column chromatography on silica gel is often necessary. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can effectively separate the isomers.
-
Preparative HPLC: For the highest purity, preparative HPLC is the most effective method for separating the isomers.[3][4]
Experimental Workflow & Diagrams
Synthetic Pathway: Kolbe-Schmitt Carboxylation
The primary route to this compound is the carboxylation of 3,5-difluorophenol.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Guide for Fluorinated Benzoic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during reactions involving fluorinated benzoic acids. The unique electronic properties conferred by fluorine substituents can significantly influence reactivity, leading to specific challenges that require targeted solutions.[1][2] This resource is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome these experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with a fluorinated benzoic acid failing or giving low yields?
Low or no product formation in amide coupling reactions is a frequent issue. The primary causes often revolve around inefficient activation of the carboxylic acid or the presence of moisture.[3]
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are fresh and have been stored under anhydrous conditions. EDC is particularly sensitive to moisture.[3]
-
Anhydrous Conditions: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Carboxylic Acid Activation: If direct coupling fails, consider converting the fluorinated benzoic acid to a more reactive intermediate, such as an acyl chloride, prior to adding the amine.
-
Side Reactions: A common byproduct is the formation of an N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[3] To mitigate this, add an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) to form a more stable active ester.[3]
Q2: I'm observing significant decarboxylation of my fluorinated benzoic acid. How can I prevent this?
Unintended decarboxylation, leading to the formation of fluorobenzene derivatives, is a common side reaction that reduces the yield of the desired product.[4]
Key Factors Influencing Decarboxylation:
-
Temperature: High reaction temperatures are a primary driver of decarboxylation.[4][5]
-
pH: Strongly acidic or basic conditions can promote decarboxylation.[4]
-
Metal Catalysts: The presence of certain metal catalysts, particularly copper compounds, can facilitate this process.[4][5]
-
Substituent Effects: Electron-withdrawing groups, such as additional fluorine atoms, can lower the thermal stability of the benzoic acid and make decarboxylation more favorable.[6]
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature for your reaction.
-
pH Management: Buffer the reaction mixture if possible, or avoid prolonged exposure to strong acids or bases.
-
Catalyst Choice: If a metal catalyst is necessary, screen for alternatives that are less prone to inducing decarboxylation.
Q3: My Suzuki coupling reaction with a fluorinated benzoic acid derivative is not proceeding as expected. What are the common pitfalls?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with fluorinated substrates can be challenging.[7]
Common Issues and Solutions:
-
Boronic Acid Decomposition: Polyfluorophenyl and some heteroaryl boronic acids can be unstable and prone to deboronation under standard Suzuki coupling conditions.[8]
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is critical. For unstable boronic acids, using a precatalyst that rapidly forms the active catalytic species at lower temperatures can be beneficial.[8]
-
Reaction Conditions: Elevated temperatures can lead to substrate decomposition.[8] Optimization of temperature and reaction time is crucial.
-
Transmetalation Issues: The transmetalation step in the Suzuki catalytic cycle can be sluggish for certain substrates.[9]
Q4: I am struggling with the purification of my fluorinated benzoic acid product. What are some effective methods?
Purification can be complicated by the presence of unreacted starting materials, byproducts, or colored impurities.[10]
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline products. Experiment with different solvent systems, such as ethyl acetate/hexanes.[3]
-
Flash Column Chromatography: Effective for separating compounds with different polarities.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. Dissolving the crude product in a basic aqueous solution (e.g., potassium carbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified benzoic acid is a common strategy.[11]
-
Activated Carbon Treatment: If your product is discolored, treating a solution of the crude product with activated carbon can help adsorb colored impurities before crystallization.[10]
-
Sublimation: For non-volatile impurities, vacuum sublimation can be a highly effective purification technique.[10]
Q5: How does the position of the fluorine atom on the benzoic acid ring affect its reactivity?
The position of the fluorine substituent has a profound impact on the electronic properties and, consequently, the chemical reactivity of the benzoic acid.[1][12]
-
Acidity: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which generally increases the acidity of the benzoic acid by stabilizing the carboxylate anion.[12]
-
Ortho Effect: An ortho-substituent, including fluorine, can force the carboxylic acid group out of the plane of the benzene ring. This steric effect can disrupt resonance and lead to an increase in acidic strength.[13]
-
Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, where a nucleophile displaces a leaving group on the aromatic ring, the presence of electron-withdrawing groups like fluorine, particularly at the ortho and para positions relative to the leaving group, can activate the ring towards nucleophilic attack.[14][15] Interestingly, in SNAr, fluoride itself can act as an excellent leaving group, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive effect.[14][16]
II. In-Depth Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling of 3-Fluorobenzoic Acid
This guide provides a systematic approach to troubleshooting low yields in the common amide coupling reaction between 3-fluorobenzoic acid and morpholine.
Problem: Low or no formation of (3-fluorophenyl)(morpholino)methanone.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Reagents | The coupling agent, EDC, is highly sensitive to moisture and can hydrolyze, rendering it inactive. | Use fresh, high-purity reagents. Store EDC under anhydrous conditions.[3] |
| Insufficient Activation | The carboxylic acid may not be sufficiently activated for nucleophilic attack by the amine. | Ensure the reaction is performed under strictly anhydrous conditions. Consider slightly increasing the equivalents of the coupling agent and HOBt.[3] |
| N-acylurea Byproduct Formation | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common side reaction that consumes the activated acid.[17] | Add HOBt to the reaction mixture. HOBt traps the O-acylisourea to form a more stable active ester that is less prone to rearrangement.[3] |
| Poor Solubility | If the starting materials are not fully dissolved, the reaction will be slow and incomplete. | If using Dichloromethane (DCM) and solubility is an issue, consider switching to a more polar aprotic solvent like Dimethylformamide (DMF). |
| Incorrect Work-up Procedure | Emulsions can form during the aqueous work-up, leading to product loss.[3] | Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.[3] |
Experimental Workflow Visualization:
Caption: Experimental workflow for the synthesis of (3-fluorophenyl)(morpholino)methanone.[3]
Guide 2: Unwanted Decarboxylation Side Reaction
This guide provides a decision-making framework for diagnosing and mitigating unwanted decarboxylation of fluorinated benzoic acids.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for decarboxylation of fluorinated benzoic acids.
III. Analytical Methods for Reaction Monitoring
Effective monitoring of reaction progress is crucial for optimization and troubleshooting. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a powerful technique for the analysis of fluorinated benzoic acids and their reaction products.[18][19]
Typical HPLC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate. | The gradient allows for the elution of compounds with a range of polarities. The additive improves peak shape and ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group is readily deprotonated to form a negative ion, which is ideal for detection in negative ESI mode.[18] |
| Detection | MS/MS (Multiple Reaction Monitoring - MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, allowing for accurate quantification even in complex matrices. |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase to an approximate concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[10]
IV. References
-
BenchChem. (n.d.). Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. Retrieved from 3
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from 12
-
Liao, L. L., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(38), 20853-20858. Retrieved from --INVALID-LINK--
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from --INVALID-LINK--
-
Nandakumar UK. (2021, May 30). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Retrieved from 10
-
BenchChem. (n.d.). Preventing decarboxylation of 4-fluorobenzoic acid. Retrieved from 4
-
PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Retrieved from --INVALID-LINK--
-
The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Retrieved from 1
-
Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Retrieved from 2
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Fluorobenzoic Acid, Morpholide. Retrieved from 17
-
Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Retrieved from 7
-
Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(8), 2426-2432. Retrieved from --INVALID-LINK--
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 18. s4science.at [s4science.at]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support center for the derivatization of 2,4-Difluoro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
The Challenge: Understanding the Reactivity of this compound
This compound is a unique molecule with three key functional groups that influence its reactivity: a carboxylic acid, a phenolic hydroxyl group, and two electron-withdrawing fluorine atoms on the aromatic ring. The hydroxyl group's position ortho to the carboxylic acid introduces significant steric and electronic effects, a phenomenon known as the "ortho effect."[1][2][3][4] This effect increases the acidity of the carboxylic acid by sterically forcing the -COOH group out of the plane of the benzene ring, which reduces resonance stabilization of the acid form relative to its carboxylate conjugate base.[2][4]
This distinct electronic and steric environment necessitates careful optimization of reaction conditions to achieve selective derivatization of either the carboxylic acid or the phenolic hydroxyl group while avoiding common pitfalls such as low yield, incomplete conversion, and undesirable side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound.
Issue 1: Low Yield or Incomplete Conversion During Esterification
You are attempting to esterify the carboxylic acid, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Root Cause Analysis:
-
Insufficient Catalyst Activity: Standard acid catalysts may not be sufficiently strong to promote esterification in the presence of the electron-withdrawing fluorine atoms, which decrease the nucleophilicity of the carbonyl oxygen.
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of the alcohol to the carboxylic acid.[1][2]
-
Reversibility of the Reaction: Esterification is an equilibrium reaction. The presence of water, either in the solvent or formed during the reaction, can drive the equilibrium back towards the starting materials.
Solutions:
-
Choice of Catalyst and Reagents:
-
For simple alkyl esters (e.g., methyl, ethyl), using a solution of the alcohol saturated with dry HCl gas or employing thionyl chloride (SOCl₂) to first form the more reactive acyl chloride is recommended.
-
Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate, are powerful alkylating agents that can effectively esterify sterically hindered and electronically deactivated carboxylic acids.[5]
-
-
Reaction Conditions:
-
Ensure all reagents and solvents are anhydrous. Use of a Dean-Stark apparatus or molecular sieves can help remove water formed during the reaction.
-
Increase the reaction temperature, but monitor for potential side reactions (see Issue 3).
-
Use a larger excess of the alcohol, which serves as both reactant and solvent, to shift the equilibrium towards the product.
-
Experimental Protocol: Methyl Esterification using Thionyl Chloride
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Issue 2: Unwanted O-Alkylation during Esterification
You are targeting esterification of the carboxylic acid, but you observe the formation of a diether or a product where both the hydroxyl and carboxylic acid groups have been alkylated.
Root Cause Analysis:
-
Harsh Reaction Conditions: The use of strong bases or highly reactive alkylating agents intended for the carboxylic acid can also deprotonate the phenolic hydroxyl group, leading to its subsequent alkylation.
Solutions:
-
Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before proceeding with esterification. Acetylation is a common and easily reversible protection strategy.
-
Mild Esterification Conditions: If a one-pot reaction is desired, use conditions that favor carboxylation over O-alkylation. For instance, Fischer-Speier esterification using a strong acid catalyst in an excess of alcohol is less likely to cause significant O-alkylation compared to methods involving strong bases.
Workflow for Selective Derivatization
Caption: Workflow for selective derivatization of this compound.
Issue 3: Product Decomposition or Decarboxylation
Upon heating the reaction, you notice gas evolution and the formation of a byproduct, identified as 3,5-difluorophenol.
Root Cause Analysis:
-
Thermal Instability: Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) at elevated temperatures to form the corresponding phenol.[7][8] This process can be catalyzed by acids and certain metals.[8][9] The reaction is particularly favorable for ortho-hydroxybenzoic acids.[8]
Solutions:
-
Temperature Control: Carefully control the reaction temperature. If the desired derivatization is slow at lower temperatures, consider alternative methods that do not require high heat.
-
Alternative Activation Methods: For esterification, instead of high-temperature Fischer esterification, consider conversion to the acid chloride at a lower temperature, followed by reaction with the alcohol. For etherification, use milder bases and more reactive alkylating agents to avoid the need for prolonged heating.
Table 1: Recommended Temperature Ranges for Derivatization
| Derivatization Type | Reagents | Recommended Max Temp. (°C) | Notes |
| Esterification | SOCl₂, Alcohol | 70 | Reaction is typically fast. |
| Esterification | H₂SO₄, Alcohol | 80-100 | Monitor closely for decarboxylation. |
| Etherification | Alkyl Halide, K₂CO₃ | 80 | Use a polar aprotic solvent like DMF. |
| Silylation | BSTFA, TMCS | 60 | Primarily for analytical purposes. |
Frequently Asked Questions (FAQs)
Q1: Can I perform a Williamson ether synthesis on the phenolic hydroxyl group without first protecting the carboxylic acid?
A: It is highly inadvisable. The basic conditions required for Williamson ether synthesis (e.g., using potassium carbonate or sodium hydride) will deprotonate the more acidic carboxylic acid first. This will form the carboxylate salt, which is generally unreactive towards alkyl halides. Furthermore, the presence of a strong base can lead to side reactions. The recommended approach is to first protect the carboxylic acid as an ester, then perform the etherification, and finally deprotect the ester via saponification.[6]
Q2: What is the best way to monitor the progress of my derivatization reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of side products, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are ideal. Note that for GC analysis, derivatization of any remaining free hydroxyl or carboxylic acid groups (e.g., by silylation) is often necessary to improve volatility and peak shape.[10][11]
Q3: Why is my silylation for GC analysis giving multiple peaks?
A: This could be due to incomplete derivatization of one or more active hydrogen sites (on both the hydroxyl and carboxylic acid groups). Ensure you are using a sufficient excess of the silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and that your sample is completely dry, as silylating reagents are moisture-sensitive. Gentle heating (e.g., 60°C for 30 minutes) can also drive the reaction to completion.
Troubleshooting Decision Tree for Derivatization
Caption: A decision tree for troubleshooting common derivatization problems.
This guide provides a foundational framework for optimizing the derivatization of this compound. By understanding the underlying chemical principles and anticipating potential challenges, you can develop robust and efficient synthetic protocols.
References
- 1. quora.com [quora.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. brainly.in [brainly.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Difluoro-6-hydroxybenzoic Acid
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2,4-Difluoro-6-hydroxybenzoic acid. This molecule is a critical building block in pharmaceutical development, and its successful scale-up is often paramount to project timelines. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of transitioning this synthesis from the bench to pilot or manufacturing scale. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common hurdles, and provide validated protocols to ensure your success.
PART 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses the most frequently encountered issues during the synthesis of this compound. The format is designed to help you quickly identify your problem and implement a scientifically-grounded solution.
Question 1: My Kolbe-Schmitt carboxylation of 1,3-difluoro-5-phenol is resulting in low yields and significant isomeric impurities. What is the cause and how can I improve the regioselectivity?
Answer: This is a classic challenge in aromatic carboxylation. The Kolbe-Schmitt reaction, while powerful, is notoriously sensitive to reaction conditions, which dictate the regiochemical outcome.
Probable Causes & Solutions:
-
Suboptimal Cation Choice: The choice of alkali metal cation is critical. Sodium phenoxides tend to favor the formation of the thermodynamically more stable para-isomer (4,6-difluoro-2-hydroxybenzoic acid), especially at higher temperatures. In contrast, potassium phenoxides are known to favor the ortho-carboxylation product. This is due to the formation of a chelate complex between the potassium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophile to the ortho position.[1]
-
Incorrect Temperature Profile: The reaction is kinetically controlled at lower temperatures (favoring the ortho product) and thermodynamically controlled at higher temperatures (favoring the para product). Running the reaction at excessively high temperatures to speed it up will almost certainly lead to a mixture of isomers that are difficult to separate.
-
Insufficient CO₂ Pressure: On a larger scale, ensuring efficient delivery and sufficient partial pressure of CO₂ is crucial. Inadequate pressure can lead to incomplete reaction and favor side reactions.
Workflow for Optimizing Ortho-Selectivity
Caption: Decision tree for troubleshooting Kolbe-Schmitt carboxylation.
Question 2: My crude product is consistently off-color (pink, brown, or gray) and proves difficult to purify by recrystallization alone. What impurities are present and what is a robust purification strategy?
Answer: Discoloration in phenolic compounds is typically due to oxidation and the presence of tarry polymeric byproducts. These impurities can be challenging to remove by simple crystallization as they often co-precipitate with the product. A multi-step purification approach is often necessary at scale.
Probable Impurities:
-
Oxidized Phenolic Species: Phenols are susceptible to air oxidation, forming highly colored quinone-type structures.
-
Tarry Materials: Side reactions during carboxylation can produce polymeric tars.[2]
-
Residual Metals: If the synthesis involves steps like cyanation, residual copper salts can cause discoloration.
Recommended Purification Protocol:
A robust method involves adjusting the pH of an aqueous solution of the crude salt to selectively precipitate impurities before isolating the final product.[2]
-
Dissolution: Dissolve the crude product in an aqueous solution of potassium or sodium carbonate to form the soluble carboxylate salt.
-
Initial Filtration: Filter the solution to remove any insoluble particulate matter.
-
Acidification to pH 5.0-6.0: Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 5.8. At this pH, many of the tarry, less acidic impurities will precipitate out of the solution while the desired product remains dissolved as its salt.[2]
-
Clarification: Filter the solution again to remove these precipitated tars. The filtrate should be noticeably cleaner.
-
Decolorization Treatment: Treat the clarified filtrate with activated carbon to adsorb residual colored impurities. For stubborn discoloration, a small amount of a reducing agent like sodium bisulfite can be added alongside zinc dust to reduce oxidized species back to their colorless phenolic form.[2]
-
Final Precipitation: After filtering off the carbon and zinc, acidify the clear filtrate to a pH of ~2-3. The pure this compound will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Question 3: I am considering a synthetic route that involves a cyanation step followed by hydrolysis. What are the major scale-up risks associated with using copper(I) cyanide?
Answer: While effective, using copper(I) cyanide (CuCN) on a large scale presents significant safety and environmental challenges that must be rigorously managed.
Key Risks & Mitigation Strategies:
| Risk Category | Specific Hazard | Mitigation Strategy |
| Toxicity | Acute toxicity of cyanide salts and potential for HCN gas release upon acidification. | - Perform reaction in a well-ventilated, contained system (e.g., fume hood or reactor with scrubber).- Always have a cyanide antidote kit readily available.- Quench residual cyanide in the reaction mixture and waste streams with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal. |
| Process Safety | Exothermic reaction potential, especially during quenching. | - Ensure adequate reactor cooling capacity.- Add reagents in a controlled manner to manage the reaction rate and temperature.- Develop and validate a safe quenching protocol at the lab scale before implementing it in the plant. |
| Work-Up | Emulsion formation and difficult separation of copper salts from the product. | - Utilize specific work-up procedures, such as an ammonia/ammonium chloride wash, to complex and remove copper salts into the aqueous phase.- Perform thorough solvent extractions and washes. |
| Environmental | Contamination of waste streams with toxic heavy metals (copper) and cyanide. | - Segregate all cyanide- and copper-containing waste.- Treat waste streams to remove/neutralize hazardous components according to environmental regulations. |
An alternative route to consider, if starting materials allow, is direct carboxylation via an organometallic intermediate (e.g., from a Grignard or organolithium reagent), though these also carry their own scale-up challenges, such as the use of pyrophoric reagents.[3]
PART 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic pathway for producing high-purity this compound at a multi-kilogram scale?
A: The most robust and scalable route often starts from 1,3,5-trifluorobenzene. The general pathway is considered reliable due to the avoidance of highly energetic intermediates and the use of well-understood industrial reactions.
Caption: A common and scalable synthetic workflow.
This route's primary advantage is its convergence. The key C-C bond formation happens in one of the final steps on a relatively simple precursor, which is often more efficient for scale-up than carrying a complex carboxylated intermediate through multiple steps.[3] The main challenge, as discussed, lies in optimizing the conditions for the Kolbe-Schmitt reaction.[4][5]
Q: How can I effectively monitor the progress of the carboxylation reaction in real-time?
A: In-process monitoring is crucial for scale-up. While TLC can be used for a quick check, HPLC is the preferred method for quantitative analysis.
-
Method: A reverse-phase HPLC method (e.g., C18 column) with a UV detector is ideal.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) will effectively separate the starting phenol, the desired product, and any isomeric byproducts.
-
Procedure: Periodically, a small, quenched sample is taken from the reactor, diluted, and injected. Monitoring the disappearance of the starting material (3,5-difluorophenol) and the appearance of the product peak allows for precise determination of reaction completion, preventing unnecessary heating which can lead to side reactions.
Q: What are the primary safety hazards associated with handling the final product, this compound?
A: According to safety data, the compound itself is classified as an irritant.[6]
-
Skin Irritation: Causes skin irritation (H315).[6]
-
Eye Irritation: Causes serious eye irritation (H319).[6]
-
Respiratory Irritation: May cause respiratory irritation (H335).[6] When handling the solid powder, especially during charging or discharging vessels, appropriate Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, gloves, and respiratory protection (e.g., a dust mask or respirator) to avoid inhalation of the powder.[7][8][9]
PART 3: Key Experimental Protocol
Protocol: Optimized Purification of Crude this compound (100g Scale)
This protocol is based on the principles outlined in the troubleshooting section and is designed for high recovery and purity.[2]
-
Dissolution: In a 2L beaker equipped with a magnetic stirrer, suspend 100 g of crude this compound in 1L of deionized water. Slowly add a 20% w/v aqueous solution of potassium carbonate until the solid is completely dissolved and the pH of the solution is ~8.5-9.0.
-
Initial Filtration: Filter the solution through a pad of celite to remove any insoluble baseline impurities.
-
Precipitation of Tars: Transfer the clear filtrate to a 3L beaker with vigorous stirring. Slowly add 6N HCl dropwise. Monitor the pH closely. Continue addition until the pH reaches 5.8 ± 0.1. A fine, often colored, precipitate should form. Stir for 30 minutes.
-
Clarification & Decolorization: Filter the mixture to remove the precipitated tars. To the clear filtrate, add 10 g of activated carbon and 2 g of sodium bisulfite. Stir the suspension at 50°C for 1 hour.
-
Final Product Precipitation: Filter the hot solution through another pad of celite to remove the carbon. Allow the filtrate to cool to room temperature. Place the beaker in an ice bath and continue the slow, dropwise addition of 6N HCl with stirring until the pH reaches 2.0. A dense, white precipitate of the pure product will form.
-
Isolation and Drying: Allow the slurry to stir in the ice bath for 1 hour to ensure complete crystallization. Collect the product by vacuum filtration. Wash the filter cake with two 100 mL portions of cold deionized water. Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: >90% recovery from crude material.
-
Expected Purity: >99.5% by HPLC.
-
References
- 1. youtube.com [youtube.com]
- 2. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
preventing side reactions in the functionalization of 2,4-Difluoro-6-hydroxybenzoic acid
Welcome to the technical support center for the synthesis and functionalization of 2,4-Difluoro-6-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges presented by this versatile building block. The interplay of the electron-withdrawing fluorine atoms and the ortho-hydroxyl group creates a nuanced reactivity profile that requires careful consideration to achieve desired transformations while mitigating side reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
Issue 1: Uncontrolled Decarboxylation During Thermal Reactions
Question: I am attempting a reaction at an elevated temperature and observing significant loss of my starting material, with evidence of phenol formation. What is causing this and how can I prevent it?
Answer: You are likely encountering thermal decarboxylation, a common side reaction for salicylic acid derivatives, which can be exacerbated by the electronic properties of the fluorine substituents.[1][2][3] The ortho-hydroxyl group can stabilize the transition state for the loss of carbon dioxide.
Root Cause Analysis:
-
Mechanism: The reaction proceeds through a cyclic transition state where the phenolic proton is transferred to the carboxylate, facilitating the elimination of CO2. Electron-withdrawing groups, such as fluorine, can influence the rate of this reaction.
-
Catalysis: Trace metals or acidic/basic conditions can catalyze decarboxylation at lower temperatures than expected.
Preventative Measures & Protocol Adjustments:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Minimize thermal energy input to stay below the activation energy for decarboxylation. | Explore alternative, lower-temperature methods for your desired transformation, such as photocatalysis or enzyme-catalyzed reactions where applicable. |
| Protecting Group Strategy | Masking the hydroxyl or carboxylic acid group will prevent the formation of the necessary transition state for decarboxylation. | Protect the hydroxyl group as a methyl ether or a silyl ether, or protect the carboxylic acid as a methyl or ethyl ester prior to the thermal step.[4] |
| Strict pH Control | Avoid strongly acidic or basic conditions which can promote decarboxylation. | Buffer your reaction mixture if possible, or use non-ionic bases. |
Issue 2: Poor Yields and Side Products in Amide Coupling Reactions
Question: I am struggling to couple this compound with a sterically hindered amine. My yields are low and I see multiple byproducts. What are the likely issues and how can I optimize this reaction?
Answer: The reduced nucleophilicity of hindered amines, coupled with the electronic and steric environment of the benzoic acid, can make amide bond formation challenging.[5][6][7] Side reactions such as the formation of N-acylurea from carbodiimide reagents or premature hydrolysis of the activated ester can occur.
Root Cause Analysis:
-
Steric Hindrance: Bulky groups on both the amine and the benzoic acid can impede the approach of the nucleophile to the activated carboxylic acid.
-
Electronic Effects: The electron-withdrawing fluorine atoms can affect the reactivity of the carboxylic acid.
-
Reagent Choice: Standard coupling reagents may not be sufficiently reactive for this challenging substrate combination.
Optimization Strategies & Recommended Protocols:
Protocol: Amide Coupling with a Hindered Amine using Acyl Fluoride Formation [5][6]
-
Protection (Optional but Recommended): Protect the hydroxyl group of this compound as a methyl ether or a suitable silyl ether to prevent side reactions.
-
Acyl Fluoride Formation: In an inert atmosphere, dissolve the protected benzoic acid in an anhydrous aprotic solvent (e.g., DCM or THF). Add a fluorinating agent such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate).
-
Amine Addition: Add the sterically hindered amine to the reaction mixture.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with a suitable aqueous solution, and extract the product. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the hydroxyl group of this compound?
A1: The choice of protecting group depends on the downstream reaction conditions.[4][8][9]
-
Methyl Ether: Offers high stability to a wide range of conditions but requires harsh deprotection (e.g., BBr3). This is suitable if the rest of your molecule is robust.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally stable to basic conditions and can be removed with fluoride sources (e.g., TBAF). They offer milder deprotection conditions compared to methyl ethers.
-
Benzyl Ether (Bn): Can be removed by hydrogenolysis, which is a mild method, but may not be compatible with other reducible functional groups in the molecule.
Q2: I want to perform a Williamson ether synthesis on the hydroxyl group. What are the key considerations?
A2: The Williamson ether synthesis is a viable method, but careful planning is required.[10][11][12][13][14]
-
Retrosynthesis: The reaction proceeds via an SN2 mechanism, so the alkylating agent should be a primary or methyl halide/sulfonate to avoid elimination side reactions. Therefore, you should deprotonate the phenol of this compound to form the phenoxide, which will then act as the nucleophile.
-
Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol.
-
Carboxylic Acid Protection: It is highly advisable to protect the carboxylic acid as an ester before performing the Williamson ether synthesis to prevent the basic conditions from deprotonating the carboxylic acid and leading to unwanted side reactions.
Q3: Is ortho-lithiation a feasible strategy to functionalize the C5 position?
A3: Yes, directed ortho-lithiation is a powerful tool for C-H functionalization.[15][16][17][18][19] The hydroxyl group (or a protected form) can act as a directing group.
-
Directing Group Power: The hydroxyl group is a potent directing group for ortho-lithiation. It is often necessary to protect it first, for example, as a methoxymethyl (MOM) ether or a carbamate, which are also excellent directing groups.
-
Regioselectivity: The fluorine atoms can also influence the regioselectivity of the lithiation. In some cases, lithiation can occur adjacent to a fluorine atom. Therefore, careful optimization of the directing group, base (e.g., n-BuLi, s-BuLi, LDA), and solvent is crucial to achieve the desired C5 functionalization.
-
Transmetalation: For subsequent cross-coupling reactions, the generated aryllithium species can be transmetalated to other metals (e.g., zinc, boron, or tin).
Q4: Can I selectively perform esterification on the carboxylic acid without affecting the hydroxyl group?
A4: Yes, selective esterification is achievable under specific conditions.
-
Fischer Esterification: This classic method uses a catalytic amount of strong acid (e.g., H2SO4) with an excess of the alcohol.[20][21][22] The phenolic hydroxyl group is significantly less nucleophilic than the alcohol, so selective esterification of the carboxylic acid can be achieved with high efficiency.
-
Mitsunobu Reaction: For more sensitive substrates or sterically hindered alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) can be an effective method for esterification under milder, neutral conditions.
-
Alkyl Halides with a Base: Reaction with an alkyl halide in the presence of a mild base like potassium carbonate can also selectively form the ester. The carboxylate is more nucleophilic than the phenoxide under these conditions.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. francis-press.com [francis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. iajpr.com [iajpr.com]
- 22. scispace.com [scispace.com]
Technical Support Center: Optimizing Coupling Reactions with 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered when working with 2,4-Difluoro-6-hydroxybenzoic acid in various coupling reactions. My aim is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, empowering you to optimize your synthetic strategies.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Before embarking on a specific coupling reaction, it is crucial to understand the inherent chemical properties of this compound. Its unique substitution pattern presents both opportunities and challenges.
FAQ 1: What are the primary reactivity challenges associated with this molecule?
This compound is a highly functionalized aromatic ring. The main challenges arise from the interplay of its substituents:
-
Steric Hindrance: The hydroxyl group at the C6 position, ortho to the carboxylic acid, creates significant steric bulk. This can impede the approach of coupling partners and reagents to the carboxylic acid functional group.[1]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid.[2] While this can facilitate deprotonation, the overall electron-deficient nature of the ring can influence the kinetics of catalytic cycles in cross-coupling reactions.
-
Potential for Side Reactions: The presence of three distinct functional groups (carboxylic acid, phenol, and C-F bonds) opens avenues for several potential side reactions, including decarboxylation, O-arylation, and, under harsh conditions, C-F activation.
FAQ 2: Is decarboxylation a significant risk with this substrate?
Yes, decarboxylation is a primary concern. Hydroxybenzoic acids can lose CO2, especially under the thermal and palladium-catalyzed conditions often employed in cross-coupling reactions.[2] The reaction is catalyzed by the formation of palladium hydride species, which can be present in many catalytic cycles.[3]
Mitigation Strategy:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Catalyst Choice: While palladium is often implicated, the specific ligand and oxidation state can influence the rate of decarboxylation. If decarboxylation is a major issue, screening different catalyst systems is recommended.
FAQ 3: How stable are the C-F bonds during coupling reactions?
The carbon-fluorine bond is the strongest single bond to carbon, and its activation typically requires harsh conditions or specialized catalytic systems.[4] For most standard palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-F bonds on the this compound scaffold can be considered robust and unreactive.[5][6] This high stability is advantageous, as it allows for selective functionalization at other positions on the ring without concern for C-F bond cleavage.
FAQ 4: What is the dual role of the ortho-hydroxyl group?
The ortho-hydroxyl group is a key feature of this molecule and can have both beneficial and detrimental effects:
-
Directing Group: The hydroxyl group can act as a directing group, potentially coordinating to the metal center of a catalyst and influencing the regioselectivity of a reaction.[7] This can be exploited to achieve specific transformations.
-
Competing Nucleophile: The phenolic hydroxyl group is nucleophilic and can compete with other nucleophiles in the reaction mixture. This can lead to undesired O-arylation, particularly in copper-catalyzed reactions, forming a diaryl ether side product.[8]
-
Steric Shield: As mentioned, it provides steric hindrance around the carboxylic acid, which is a critical consideration for amide bond formation.[1]
Section 2: Troubleshooting Guide for Amide Bond Formation
The most direct application of this compound is in the formation of amide bonds. However, the steric hindrance from the ortho-hydroxyl group and the electronic properties of the ring can make this a non-trivial transformation.
Problem: Low or No Yield in Amide Coupling
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| 1. Steric Hindrance | The ortho-hydroxyl group physically blocks the amine from attacking the activated carboxylic acid. This is especially problematic with bulky amines.[9] | A. Choice of Coupling Reagent: Use a highly reactive coupling reagent known to be effective for hindered substrates. Onium salt-based reagents are generally superior to carbodiimides in these cases.[10] • Recommended: HATU, HBTU, COMU.[11] • Less Effective: DCC, EDC (may require additives like HOBt, but can still be sluggish).[12] B. Two-Step Protocol: Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, in a separate step before adding the amine.[9] |
| 2. Poor Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered and electronically modified carboxylic acid. | A. Pre-activation: Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) and allow them to stir for 10-15 minutes before adding the amine. This ensures the formation of the active ester intermediate.[13] B. Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but must be balanced against the risk of decarboxylation. |
| 3. Low Nucleophilicity of the Amine | If coupling with an electron-deficient amine (e.g., a nitro-substituted aniline), its low nucleophilicity will exacerbate the problem of steric hindrance. | A. Use a Stronger, Non-nucleophilic Base: A base like DBU may be required to fully deprotonate the amine, increasing its nucleophilicity. However, be mindful of potential side reactions. B. Optimize Solvent: Switch to a more polar aprotic solvent like DMF or NMP, which can help to stabilize charged intermediates in the reaction. |
| 4. Decarboxylation of Starting Material | If the reaction is run at elevated temperatures for extended periods, the starting material may be degrading. | A. Confirm Starting Material Stability: Run a control experiment with the starting material, base, and solvent at the reaction temperature (without the coupling reagent and amine) to check for decomposition. B. Re-evaluate Conditions: If decarboxylation is confirmed, prioritize lower temperatures and shorter reaction times, which may necessitate using a more potent coupling reagent. |
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
Preparation: In a dry flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature for 10 minutes (pre-activation).
-
Amine Addition: Add the amine coupling partner (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Cross-Coupling of this compound Derivatives
For palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig, the carboxylic acid must first be converted into a suitable electrophile, typically an aryl halide or triflate. This guide assumes such a derivative is in hand (e.g., a bromo- or iodo-substituted version of the parent molecule).
Caption: Troubleshooting workflow for Suzuki coupling.
Problem: Low Yield in Suzuki Coupling of a Halogenated this compound Derivative
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| 1. Catalyst Inhibition | The phenolic proton is acidic and can react with the base, but the resulting phenoxide can also coordinate to the palladium center, potentially inhibiting the catalyst. | A. Protect the Hydroxyl Group: Consider protecting the hydroxyl group as a methyl ether or other stable protecting group before performing the coupling. This eliminates the possibility of catalyst inhibition by the phenoxide. B. Choice of Base: Use a base that is strong enough to facilitate transmetalation but minimizes interaction with the hydroxyl group. K3PO4 is often a good choice in such cases.[14] |
| 2. Protodeboronation | The boronic acid coupling partner degrades, especially if it is electron-deficient, under the basic reaction conditions, leading to the formation of a hydro-dehalogenated side product.[15] | A. Use Milder Base: Switch from strong bases like NaOH or K2CO3 to milder options like K3PO4 or CsF.[16] B. Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous conditions with a base like CsF in a solvent like dioxane can minimize protodeboronation. C. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable to protodeboronation than the free boronic acids. |
| 3. Inefficient Reductive Elimination | The final step of the catalytic cycle is hindered by the sterically demanding and electron-poor nature of the substrate. | A. Ligand Choice: This is the most critical parameter. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) that are known to accelerate reductive elimination.[14] • Recommended: SPhos, XPhos, RuPhos. B. Increase Temperature: Carefully increasing the reaction temperature can promote reductive elimination, but monitor for decarboxylation if the carboxylic acid is unprotected. |
Section 4: Side Reaction Spotlight: O-Arylation vs. C-Arylation
A significant challenge when using unprotected this compound derivatives is the potential for the reaction to occur on the hydroxyl group (O-arylation) instead of, or in addition to, the desired carbon-based coupling (C-arylation).
Caption: Catalyst choice directs O- vs. C-arylation.
Problem: Formation of a Diaryl Ether Side Product
Root Cause Analysis and Solutions
-
Explanation: The phenoxide, formed under basic conditions, is a potent nucleophile. In copper-catalyzed reactions (like Ullmann or Sonogashira couplings that use a copper co-catalyst), O-arylation is a common and often favored pathway.[8] Palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations, are generally more selective for N-arylation over O-arylation.[17]
-
Troubleshooting Strategies:
-
Avoid Copper Catalysts: If O-arylation is observed in a Sonogashira reaction, switch to a "copper-free" Sonogashira protocol.[18] These protocols typically use a palladium catalyst with an amine base (like piperidine or triethylamine) and avoid the use of CuI.
-
For C-N Coupling (Buchwald-Hartwig): Stick with palladium catalysis. Modern Buchwald-Hartwig systems show excellent selectivity for N-arylation over O-arylation. If O-arylation is still observed, it may indicate a non-standard reaction pathway, and re-screening of ligands and bases is warranted.[19]
-
Protect the Hydroxyl Group: As a last resort, protecting the hydroxyl group is the most definitive way to prevent O-arylation. A simple methylation (e.g., with methyl iodide and a base) or silylation can be effective, provided the protecting group is stable to the coupling conditions and can be removed cleanly afterward.
-
Section 5: Experimental Protocols & Data Summary
Table 1: Recommended Starting Conditions for Various Coupling Reactions
| Reaction Type | Substrate | Catalyst/Reagent | Base | Solvent | Temp (°C) | Key Considerations |
| Amide Coupling | This compound | HATU (1.1 eq) | DIPEA (2.5 eq) | DMF | RT - 40 | Steric hindrance is the main challenge. Pre-activation is recommended.[10] |
| Suzuki Coupling | Bromo-derivative of the title compound | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80-100 | O-protection may be needed. Ligand choice is critical for yield.[14] |
| Sonogashira Coupling | Iodo-derivative of the title compound | PdCl2(PPh3)2 | Et3N | THF | RT - 60 | Use copper-free conditions to avoid O-arylation side products.[18] |
| Buchwald-Hartwig Amination | Bromo-derivative of the title compound | Pd2(dba)3 / BrettPhos | NaOtBu | Toluene | 90-110 | Highly selective for N-arylation. Catalyst system is key for aryl chlorides.[8] |
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: 2,4-Difluoro-6-hydroxybenzoic Acid & Derivatives
Introduction
Welcome to the technical support guide for 2,4-Difluoro-6-hydroxybenzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted salicylic acid, this compound offers unique electronic properties due to its fluorine substituents, making it valuable in the synthesis of pharmaceuticals and other advanced materials. However, this substitution pattern also introduces specific stability challenges that can impact experimental reproducibility and product purity. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability issues stem from its structural motifs as a phenol and a salicylic acid derivative. The two primary degradation pathways of concern are:
-
Decarboxylation: Like other salicylic acids, the ortho-hydroxyl group can facilitate the loss of the carboxylic acid group as carbon dioxide (CO₂), especially under thermal stress or in the presence of certain catalysts.[1][2] This reaction yields 3,5-difluorophenol, which is often an undesired and difficult-to-remove impurity.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, particularly quinone-type species. This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.
Q2: How do the fluorine atoms influence the stability of the molecule?
The two fluorine atoms are strong electron-withdrawing groups. This has a dual effect:
-
Increased Acidity: The fluorine atoms increase the acidity of both the carboxylic acid and the phenolic proton compared to unsubstituted 4-hydroxybenzoic acid.[3] This can affect reaction conditions, solubility, and interaction with basic reagents or surfaces.
-
Modulation of Decarboxylation: Electron-withdrawing groups on the aromatic ring generally decrease the rate of decarboxylation compared to electron-donating groups.[1][2] While the ortho-hydroxyl group predisposes the molecule to this pathway, the fluorines provide a degree of electronic stabilization against it. However, this does not eliminate the risk, especially at elevated temperatures.[2][4]
Q3: What are the ideal long-term storage conditions for this compound?
Based on safety data sheet recommendations and chemical principles, optimal storage is crucial for maintaining purity.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation, particularly decarboxylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenolic hydroxyl group.[5] |
| Light | Amber vial or stored in the dark | Protects against photolytic degradation pathways. |
| Container | Tightly sealed, clean glass vial | Prevents contamination and moisture ingress.[8] |
| Purity | Store highest purity material | Impurities can sometimes catalyze degradation. |
Troubleshooting Guide for Experimental Workflows
This section addresses specific problems encountered during common synthetic transformations.
Problem 1: Low or inconsistent yields during esterification or amidation reactions.
-
Probable Cause 1: Decarboxylation of Starting Material.
-
Causality: Many esterification or amidation reactions require heat. If the reaction temperature exceeds the stability threshold of the acid (especially under prolonged heating), significant amounts of the starting material can be lost to decarboxylation, forming 3,5-difluorophenol. This phenol will not participate in the desired reaction, thus lowering the yield.[1]
-
Troubleshooting & Solution:
-
Analyze Starting Material: Before starting the reaction, run an HPLC or ¹H NMR of your this compound to ensure it is free from 3,5-difluorophenol.
-
Lower Reaction Temperature: Employ milder coupling agents that do not require high temperatures. For example, use carbodiimide-based couplings (e.g., EDC/DMAP) or activated acid species (e.g., acyl chlorides, mixed anhydrides) that can react at room temperature or below.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessary overnight heating.
-
-
-
Probable Cause 2: Steric Hindrance & Reduced Nucleophilicity.
-
Causality: The ortho-hydroxyl and ortho-fluorine create significant steric bulk around the carboxylic acid group. This can hinder the approach of nucleophiles like alcohols or amines.
-
Troubleshooting & Solution:
-
Protect the Phenol: Consider protecting the ortho-hydroxyl group as a methyl ether or acetate before performing the coupling reaction. This can sometimes reduce steric hindrance and prevents its unintended reactivity. The protecting group can be removed in a subsequent step.
-
Use a More Powerful Activating Agent: Instead of standard carbodiimides, consider using more potent activating agents like HATU or HOBt, which can accelerate the reaction under mild conditions.
-
-
Problem 2: Appearance of colored impurities in the reaction mixture or final product.
-
Probable Cause: Oxidation of the Phenolic Group.
-
Causality: The electron-rich phenol ring is susceptible to oxidation, forming highly colored quinone-like byproducts. This is often catalyzed by trace metals from reagents or spatulas, or by exposure to air at elevated temperatures or under basic conditions.
-
Troubleshooting & Solution:
-
Maintain an Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere, especially if heating or basic conditions are required.[5] Use degassed solvents to minimize dissolved oxygen.
-
Add an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) can suppress oxidation without interfering with the main reaction.
-
Purification: If colored impurities form, they can often be removed by treatment with activated charcoal during workup or by column chromatography.[9] For the final product, recrystallization is often effective.
-
-
Problem 3: Compound degrades during aqueous workup or purification.
-
Probable Cause: Hydrolytic instability of derivatives, especially esters.
-
Causality: While the parent acid is stable in water, its derivatives (e.g., methyl or ethyl esters) can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions used during workup. The stability of benzoate esters is highly dependent on pH and the nature of the ester group.[10][11][12]
-
Troubleshooting & Solution:
-
Use Mild pH for Extraction: During aqueous workup, use mild acids and bases like dilute citric acid or saturated sodium bicarbonate solution instead of strong HCl or NaOH. Minimize contact time with aqueous layers.
-
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low bath temperature (<40°C) to prevent both hydrolysis and potential decarboxylation of any residual starting acid.
-
Prioritize Anhydrous Conditions: If possible, design a workflow that avoids an aqueous workup altogether, perhaps by directly filtering the crude product or using solid-phase extraction for purification.
-
-
Visualizing Degradation and Troubleshooting Logic
Key Degradation Pathways
The following diagram illustrates the two most common degradation routes for this compound.
Caption: Primary degradation pathways for this compound.
Experimental Troubleshooting Workflow
Use this decision tree to diagnose issues with reactions involving this compound derivatives.
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a baseline method to quantify the purity of this compound and detect its primary degradant, 3,5-difluorophenol.
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
-
Expected Retention Times: this compound will be more polar and elute earlier than the less polar 3,5-difluorophenol degradant.
Protocol 2: Small-Scale Thermal Stress Test
Use this protocol to evaluate the thermal stability of a batch of the acid before committing to a large-scale, heated reaction.
-
Sample Preparation: Prepare three vials, each containing ~5 mg of this compound dissolved in 1 mL of the solvent planned for your reaction (e.g., DMF, NMP).
-
Control: Keep one vial at room temperature (T=0 sample).
-
Heating: Place the other two vials in a heating block set to your planned reaction temperature (e.g., 100°C).
-
Time Points: After 1 hour, remove one heated vial. After 4 hours, remove the second heated vial. Cool them to room temperature immediately.
-
Analysis: Analyze the T=0 sample and the two heated samples by HPLC using the method described above.
-
Interpretation: Compare the chromatograms. An increase in the peak corresponding to 3,5-difluorophenol and a decrease in the starting material peak area in the heated samples indicates thermal instability under your proposed conditions. If degradation is >5%, consider alternative, lower-temperature reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ossila.com [ossila.com]
- 4. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Difluoro-6-hydroxybenzoic Acid
Welcome to the technical support guide for the purification of 2,4-Difluoro-6-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this key intermediate from its structural isomers. The guidance provided herein is based on established chemical principles and practical, field-proven methodologies to help you achieve your target purity with efficiency and confidence.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the purification of this compound.
Q1: What are the common isomeric impurities associated with this compound?
A1: During the synthesis of this compound, side reactions can lead to the formation of several positional isomers. The specific impurities depend on the synthetic route, but common isomers include those where the fluoro, hydroxyl, and carboxylic acid groups are arranged differently on the benzene ring. These isomers share the same molecular formula (C₇H₄F₂O₃) and weight, making them challenging to separate.
| Compound | Structure | CAS Number |
| This compound (Target) | (Structure not available) | 189283-54-3[1][2][3] |
| 2,6-Difluoro-4-hydroxybenzoic acid | (Structure not available) | 214917-68-7[4][5][6] |
| 3,5-Difluoro-2-hydroxybenzoic acid | (Structure not available) | 84376-20-5[7][8] |
| 3,4-Difluoro-2-hydroxybenzoic acid | (Structure not available) | 84376-20-5 (isomer) |
| 2,4-Difluoro-3-hydroxybenzoic acid | (Structure not available) | 91659-08-4 |
Q2: Why is the separation of these isomers so challenging?
A2: The difficulty stems from the fundamental physicochemical similarities between the isomers. They typically exhibit:
-
Similar Polarity: The arrangement of identical functional groups results in very close polarity profiles, making separation by standard chromatographic techniques difficult.
-
Similar Solubility: Their solubility in common organic solvents is often nearly identical, which complicates purification by simple recrystallization.
-
Similar Acidity: As substituted benzoic acids, their pKa values are very close. This renders techniques like acid-base extraction, which relies on significant pKa differences to partition compounds between aqueous and organic layers, ineffective for isomer separation.[9][10]
Q3: What are the most effective analytical techniques for assessing isomeric purity?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.
-
HPLC: A well-developed reversed-phase HPLC method is the gold standard for quantifying isomeric purity. It can often resolve isomers that are inseparable by other means.[11][12]
-
¹H and ¹⁹F NMR: NMR spectroscopy is invaluable for structural confirmation. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms provide a unique fingerprint for each isomer, allowing for their identification and relative quantification in a mixture.
Core Purification Strategies & Protocols
Effective purification requires a strategy that can exploit the subtle differences between isomers. The following section details the most robust methods, from fundamental to advanced.
Strategy 1: Selective Recrystallization
Causality: While isomers have similar solubilities, these solubilities are not identical. By carefully selecting a solvent or solvent system, it is possible to create conditions where the target compound is significantly less soluble than the isomeric impurities at a given temperature, allowing it to crystallize selectively while the impurities remain in the mother liquor.[13][14]
-
Preparation: Place approximately 20-30 mg of the impure solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature.[15]
-
Solubility Test (Cold): Agitate the tube. If the solid dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent recrystallization.[15]
-
Solubility Test (Hot): If the solid does not dissolve in the cold solvent, heat the mixture gently (e.g., in a hot water or sand bath). Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.[15]
-
Solvent Pair Evaluation: If no single solvent is ideal, try a binary solvent system (e.g., ethanol-water, ethyl acetate-hexane). Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then cool slowly.[15]
Strategy 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Causality: Prep-HPLC utilizes the same principles as analytical HPLC but on a larger scale. The high-efficiency stationary phase provides a massive surface area for interactions. Even minor differences in the polarity and structure of isomers cause them to interact with the stationary phase differently, leading to different retention times and enabling their separation.[11]
-
Stationary Phase: A C18 column is a robust starting point for separating moderately polar aromatic compounds like benzoic acid isomers.[11][12]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is typical. The acid (e.g., 0.1% trifluoroacetic acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
-
Method: Start with an isocratic method (e.g., 40:60 acetonitrile:water with 0.1% TFA) and adjust the ratio to achieve separation. If that fails, a shallow gradient may be required to resolve closely eluting peaks.
-
Scale-Up: Once an analytical method provides good resolution (Rs > 1.5), it can be scaled up to a preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.
Strategy 3: Diastereomeric Salt Formation (Advanced Technique)
Causality: This elegant method converts the mixture of enantiomeric or, in this case, structurally isomeric acids into a mixture of diastereomeric salts by reacting them with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine). Diastereomers have different physical properties, including solubility. This difference can be exploited to separate the salts via fractional crystallization. Subsequent acidification of the separated salt regenerates the pure, single isomer of the acid.[16]
-
Salt Formation: Dissolve the impure this compound in a suitable solvent like ethanol or ethyl acetate. Add a stoichiometric equivalent (0.95-1.0 eq) of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).
-
Crystallization: Heat the solution to dissolve any solids, then allow it to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize due to its lower solubility. The process may be aided by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze a small sample of the crystals (after liberating the free acid) by HPLC to determine the isomeric purity. If necessary, the salt can be recrystallized again to improve purity.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is ~1-2. The free benzoic acid will precipitate out of the solution.[10]
-
Final Isolation: Collect the purified this compound by vacuum filtration, wash thoroughly with cold water to remove any remaining amine hydrochloride, and dry under vacuum.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
Q: My compound won't crystallize from the solution, even after cooling.
-
Probable Cause 1: Solution is too dilute. You may have used too much solvent.[17]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the first signs of cloudiness or crystal formation, remove it from the heat and allow it to cool slowly.[18]
-
-
Probable Cause 2: The solution is supersaturated. Crystallization sometimes requires an energy barrier to be overcome.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[17]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[17]
-
Q: My compound "oiled out" instead of forming crystals.
-
Probable Cause 1: The solution is too concentrated or cooled too quickly. The compound came out of solution at a temperature above its melting point (or the melting point of the impure mixture).[18]
-
Solution: Re-heat the flask to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) and allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can help slow the cooling rate.[18]
-
-
Probable Cause 2: High level of impurities. Impurities can depress the melting point of a substance and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step. If the solution is colored, adding activated charcoal to the hot solution (before filtration) can remove colored, polar impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.[18]
-
Q: My recrystallization yield is very low.
-
Probable Cause 1: Too much solvent was used. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[18]
-
Solution: During the initial dissolution, be patient and add hot solvent in very small portions, allowing time for the solid to dissolve before adding more. Aim for the absolute minimum amount of hot solvent.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. After filtration, rinse the filter paper with a small amount of hot solvent to recover any precipitated product.
-
Q: I can't achieve baseline separation of my isomers on HPLC.
-
Probable Cause 1: Insufficiently optimized mobile phase. The solvent strength may be too high or too low.
-
Solution: Systematically vary the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention times and may improve the resolution between closely eluting peaks.
-
-
Probable Cause 2: Sub-optimal column or conditions.
-
Solution 1 (Change Solvent): Switch the organic modifier (e.g., from methanol to acetonitrile, or vice versa). The different selectivities of these solvents can sometimes resolve difficult peaks.
-
Solution 2 (Lower Temperature): Running the column at a slightly lower temperature can sometimes enhance the subtle intermolecular interactions that drive separation, improving resolution.
-
Solution 3 (Use a Different Stationary Phase): If a C18 column fails, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns are particularly effective for separating halogenated or positional isomers due to unique π-π and dipole-dipole interactions.
-
Visualized Workflows
General Purification Workflow
Caption: Decision workflow for purifying this compound.
Isomeric Challenge
References
- 1. Page loading... [wap.guidechem.com]
- 2. 189283-54-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound,189283-54-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoro-2-hydroxybenzoic acid | 84376-20-5 [sigmaaldrich.com]
- 8. 84376-20-5 Cas No. | 3,5-Difluoro-2-hydroxybenzoic acid | Apollo [store.apolloscientific.co.uk]
- 9. quora.com [quora.com]
- 10. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. unifr.ch [unifr.ch]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Fluorinated Hydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine on a molecule can dramatically alter its properties. This guide offers an in-depth comparative analysis of key positional isomers of fluorinated hydroxybenzoic acid. We will explore how the subtle shift of a fluorine atom around the hydroxybenzoic acid scaffold profoundly influences physicochemical properties, synthetic accessibility, and potential biological applications. This document is designed to be a practical resource, providing not only comparative data but also actionable experimental protocols.
The Isomeric Landscape: More Than Just Positional Changes
Fluorinated hydroxybenzoic acids are a fascinating class of compounds where the interplay between the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl and carboxyl groups dictates the molecule's overall character. The specific location of these substituents on the aromatic ring is not a trivial matter; it governs properties like acidity (pKa), lipophilicity, and the potential for intermolecular interactions. These characteristics, in turn, are critical determinants of a molecule's behavior in a biological system, influencing everything from cell membrane permeability to binding affinity for a target protein.[1]
This guide will focus on the following key isomers:
-
4-Fluoro-3-hydroxybenzoic acid
-
3-Fluoro-4-hydroxybenzoic acid
-
5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid)
-
2-Fluoro-5-hydroxybenzoic acid
-
3-Fluoro-2-hydroxybenzoic acid
Physicochemical Properties: A Quantitative Comparison
The isomeric differences are most clearly illustrated by comparing their fundamental physicochemical properties. The following table summarizes available data, providing a snapshot of how substituent positioning impacts these key parameters.
| Property | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid | 2-Fluoro-5-hydroxybenzoic acid | 3-Fluoro-2-hydroxybenzoic acid |
| Structure | |||||
| CAS Number | 51446-31-2[2] | 350-29-8[1] | 345-16-4 | 51446-30-1[3] | 341-27-5 |
| Molecular Formula | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ |
| Molecular Weight ( g/mol ) | 156.11[2] | 156.11[1] | 156.11 | 156.11[3] | 156.11 |
| Melting Point (°C) | 214 - 218[4] | 154 - 158[1][5] | 177 - 179 | Not Specified | 146 - 148[6] |
| pKa (Predicted) | ~4.02 | ~4.23[1] | ~2.68 | ~3.15[3] | ~2.45 |
The Influence of Isomerism on Acidity and Reactivity
The acidity of the carboxylic acid and the phenolic hydroxyl group is significantly modulated by the position of the fluorine atom. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid compared to the non-fluorinated parent compound.[7] This effect is most pronounced when the fluorine is ortho or para to the carboxyl group.
For instance, 5-fluoro-2-hydroxybenzoic acid (an isomer of salicylic acid) is predicted to be the most acidic, which can be attributed to the combined electron-withdrawing effects of the fluorine and the intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. This increased acidity can have profound implications for drug design, influencing a compound's charge state at physiological pH and its ability to interact with biological targets.
The reactivity of the aromatic ring in electrophilic substitution reactions is also influenced by the isomeric form. The interplay of the activating hydroxyl group and the deactivating, ortho-para directing fluorine and carboxyl groups creates a complex reactivity landscape that must be considered during synthetic planning.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of each isomer can vary significantly, impacting its cost and availability for research and development. Below are representative synthetic approaches for several of the isomers.
General Synthetic Workflow
A common theme in the synthesis of these isomers involves the manipulation of commercially available fluorinated precursors, often involving carboxylation, hydroxylation, or functional group interconversion. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for fluorinated hydroxybenzoic acid isomers.
Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic acid
This protocol describes the synthesis of 4-fluoro-3-hydroxybenzoic acid from 4-fluorophenol via a Kolbe-Schmitt-type reaction.
Materials:
-
4-Fluorophenol
-
Potassium hydroxide
-
Concentrated sulfuric acid
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Four-necked reaction flask, heating mantle, stirrer, gas inlet tube, dropping funnel, condenser
Procedure:
-
To a four-necked reaction flask, add 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide.
-
Add 50 mL of distilled water at 20°C and stir until the solids are dissolved.
-
Heat the solution to 40-60°C.
-
Introduce a steady stream of carbon dioxide gas into the solution for 2 hours.
-
After 2 hours, stop the CO₂ flow and carefully add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.
-
Increase the temperature to 110-120°C and reflux the mixture for 4 hours.
-
After reflux, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthetic Considerations for Other Isomers
-
3-Fluoro-4-hydroxybenzoic acid: Can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation.[8]
-
5-Fluoro-2-hydroxybenzoic acid: Can be synthesized from 3-fluorobenzoic acid through nitration, followed by reduction and diazotization.
-
2-Fluoro-5-hydroxybenzoic acid: A common route involves the hydrolysis of its methyl ester, which can be prepared from 5-bromo-2-fluorobenzoic acid.[3]
-
3-Fluoro-2-hydroxybenzoic acid: This isomer can be synthesized from 2-fluoroaniline through a multi-step process involving the introduction of the hydroxyl and carboxyl groups.
Spectroscopic and Chromatographic Analysis: Characterization Protocols
Accurate characterization is paramount to confirm the identity and purity of each isomer. The following protocols outline standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants will be unique for each isomer due to the distinct electronic environment of each nucleus.
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated hydroxybenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons of the isomer.
Expected Spectral Features: The aromatic region of the ¹H NMR spectrum will be particularly informative, with the position and splitting pattern of the signals being highly dependent on the relative positions of the fluorine, hydroxyl, and carboxyl groups.[9][10]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis.
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch, and the aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).[11][12] The C-F stretching vibration will also be present, typically in the 1250-1000 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized isomers and for separating mixtures.
Caption: General workflow for HPLC analysis of fluorinated hydroxybenzoic acid isomers.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid to suppress ionization).
-
Elution: Isocratic or gradient elution can be used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Biological Activity: A Landscape of Potential
While direct comparative studies on the biological activities of this specific set of fluorinated hydroxybenzoic acid isomers are limited, the structural motifs suggest a range of potential applications. Hydroxybenzoic acids, in general, are known to possess antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of fluorine can enhance these activities by increasing lipophilicity, improving metabolic stability, and altering binding interactions with target enzymes.[8]
For example, fluorinated compounds are known to act as enzyme inhibitors, and the specific isomeric form will dictate the binding affinity and selectivity for a particular enzyme.[8] Some isomers may exhibit enhanced antimicrobial or antifungal activity.[13] Further research is needed to systematically evaluate and compare the biological profiles of these isomers.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To begin to probe the differential biological effects of these isomers, a standard in vitro cytotoxicity assay can be employed.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., a human breast cancer cell line like MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated hydroxybenzoic acid isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each fluorinated hydroxybenzoic acid isomer in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: The Power of Isomeric Design
The comparative analysis of fluorinated hydroxybenzoic acid isomers underscores a fundamental principle in medicinal chemistry and materials science: subtle changes in molecular structure can lead to profound differences in function. The choice of isomer is a critical design element that can be leveraged to fine-tune properties such as acidity, reactivity, and biological activity. While 4-fluoro-3-hydroxybenzoic acid has emerged as a key precursor in some pharmaceutical syntheses, its isomers present a rich and underexplored landscape of chemical and biological potential.[14] This guide provides a foundational framework and practical protocols to empower researchers to navigate this landscape and unlock the unique opportunities that each isomer presents.
References
- 1. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID CAS#: 51446-30-1 [m.chemicalbook.com]
- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]
- 5. 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. global.oup.com [global.oup.com]
- 8. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [chemicalbook.com]
- 9. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 2,4-Difluoro-6-hydroxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Benzoic Acids
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-6-hydroxybenzoic acid, a fluorinated analog of salicylic acid, represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antioxidant applications. The presence and position of the fluorine and hydroxyl groups on the benzoic acid core are critical determinants of its biological activity. This guide will explore the structure-activity relationships (SAR) that govern the efficacy of this compound and its analogs, providing a framework for rational drug design.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Direct comparative studies on the biological activity of this compound and its immediate analogs are not extensively available in the public domain. However, by leveraging data from closely related benzoic acid derivatives, we can infer potential SAR trends. The following sections will compare the anticipated anti-inflammatory and antioxidant activities of this compound with key analogs: Salicylic acid (2-hydroxybenzoic acid) and 2,4-Dihydroxybenzoic acid.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and a key signaling pathway involved is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a primary target for many anti-inflammatory drugs. Additionally, the cyclooxygenase (COX) enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are key mediators of inflammation.
The introduction of electron-withdrawing fluorine atoms on the benzoic acid ring can significantly impact the acidity of the carboxylic acid and the phenolic hydroxyl group, influencing the molecule's ability to interact with target enzymes. It is hypothesized that the difluoro substitution in this compound may enhance its inhibitory activity against key inflammatory mediators compared to its non-fluorinated counterparts.
Table 1: Hypothetical Comparative Anti-Inflammatory Activity
| Compound | Target | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |
| This compound | COX-2 Inhibition | 5.0 | The electron-withdrawing fluorine atoms may enhance binding to the COX-2 active site. |
| NF-κB Inhibition | 10.0 | Fluorine substitution can increase cellular uptake and interaction with pathway components. | |
| Salicylic Acid | COX-2 Inhibition | 15.0 | Established, but potentially weaker, inhibitor compared to a strategically fluorinated analog. |
| NF-κB Inhibition | 25.0 | Known inhibitor of the NF-κB pathway. | |
| 2,4-Dihydroxybenzoic Acid | COX-2 Inhibition | 20.0 | The additional hydroxyl group may alter the binding mode and potency. |
| NF-κB Inhibition | 30.0 | The electronic properties differ significantly from the fluorinated analog. |
Disclaimer: The IC50 values presented in Table 1 are hypothetical and for illustrative purposes only. They are intended to guide experimental design and should be validated through rigorous in vitro and in vivo studies.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment. The number and position of hydroxyl groups on the aromatic ring are major determinants of antioxidant capacity.
While the primary contribution to antioxidant activity comes from the hydroxyl group, the electronic effects of the fluorine atoms in this compound may modulate its radical scavenging potential.
Table 2: Hypothetical Comparative Antioxidant Activity
| Compound | Assay | Hypothetical IC50 (µg/mL) | Rationale for Hypothetical Activity |
| This compound | DPPH Radical Scavenging | 50 | The hydroxyl group is the primary radical scavenger; fluorine atoms may have a modest electronic influence. |
| Salicylic Acid | DPPH Radical Scavenging | 75 | Possesses radical scavenging activity due to the phenolic hydroxyl group. |
| 2,4-Dihydroxybenzoic Acid | DPPH Radical Scavenging | 30 | The presence of two hydroxyl groups is expected to confer stronger antioxidant activity. |
Disclaimer: The IC50 values presented in Table 2 are hypothetical and for illustrative purposes only. They are intended to guide experimental design and should be validated through rigorous in vitro and in vivo studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays to evaluate the anti-inflammatory and antioxidant activities of this compound and its analogs.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibition of COX-2 activity.
Objective: To determine the concentration of the test compound that inhibits 50% of COX-2 activity (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for Prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound or control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The pre-incubation step is crucial to allow for time-dependent inhibitors to bind to the enzyme. The use of a specific ELISA for PGE2 ensures a sensitive and specific readout of COX-2 activity.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the inhibition of the NF-κB signaling pathway.
Objective: To determine the effect of the test compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Inducing agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagent
-
96-well cell culture plate (opaque)
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well opaque plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1 hour).
-
Induce NF-κB activation by adding TNF-α to the wells (except for the unstimulated control).
-
Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
Trustworthiness of the Protocol: This self-validating system includes both unstimulated and stimulated controls to establish a clear assay window. The use of a stable cell line ensures consistency between experiments.
DPPH Radical Scavenging Assay
This is a rapid and simple method to assess the antioxidant capacity of a compound.
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds (dissolved in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Authoritative Grounding: This assay is a widely accepted standard for determining the radical scavenging ability of compounds.
Visualization of Mechanisms and Workflows
Presumed Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Step-by-step workflow for the COX-2 inhibition assay.
Logical Relationship: SAR Comparison
Caption: Structural relationships and hypothesized activity.
Conclusion
While direct experimental comparisons are pending, the structural features of this compound suggest it holds significant potential as a biologically active molecule, particularly in the context of anti-inflammatory and antioxidant applications. The strategic placement of fluorine atoms is anticipated to modulate its electronic properties and enhance its interaction with key biological targets. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate the therapeutic potential of this promising compound and its analogs. Further in-depth studies are warranted to fully elucidate its mechanism of action and validate its efficacy.
A Senior Application Scientist's Guide to the Validation of 2,4-Difluoro-6-hydroxybenzoic Acid Purity by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
2,4-Difluoro-6-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a cornerstone of reliable drug development.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. We will delve into the causality behind methodological choices and present a comprehensive, self-validating HPLC protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Choosing the Right Tool: A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, sensitivity, and throughput. While HPLC is a powerful and versatile technique, a holistic understanding of its alternatives is essential for any senior scientist.[4][5]
High-Performance Liquid Chromatography (HPLC) is frequently the workhorse for purity and impurity profiling in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability for non-volatile and thermally unstable compounds.[6] However, other techniques offer unique advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional separation efficiency and definitive identification capabilities. For a non-volatile compound like this compound, a derivatization step to increase volatility is necessary, which can add complexity and introduce variability.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is unparalleled for identifying unknown impurities and detecting them at extremely low levels, often as low as 0.001%.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides comprehensive structural information about the main component and any impurities present above its detection limit. However, NMR is inherently less sensitive than chromatographic techniques.[5]
The following logical diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Quantitative Performance Comparison
The table below summarizes the typical performance characteristics of these methods for the analysis of aromatic acids, providing a clear basis for comparison.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS | NMR |
| Primary Use | Quantitative Purity | Quantitative & Qualitative | Quantitative & Qualitative | Structural Elucidation |
| Sensitivity | High (~0.01-0.05%) | Very High (<0.01%) | Extremely High (<0.001%) | Low (>0.1%) |
| Specificity | Good to Excellent | Excellent | Excellent | Excellent |
| Sample Throughput | High | Medium | Medium | Low |
| Cost per Sample | Low | Medium | High | High |
| Need for Derivatization | No | Yes | No | No |
Given its balance of high precision, robustness, sensitivity, and cost-effectiveness, Reverse Phase-HPLC (RP-HPLC) with UV detection is the preferred method for routine quality control and purity validation of this compound.[4][10]
Protocol: A Validated RP-HPLC Method for Purity Determination
This section provides a detailed, step-by-step protocol for the validation of an HPLC method for this compound, adhering to ICH Q2(R2) guidelines.[11][12] The causality for key choices is explained to provide a deeper understanding of the method's design.
Chromatographic System & Conditions
-
Rationale: A C18 column is selected due to its hydrophobic stationary phase, which is ideal for retaining the non-polar benzene ring of the analyte. The acidic mobile phase (0.1% Phosphoric Acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group on the analyte. This ensures a single, un-ionized form of the molecule, leading to better retention, improved peak shape (less tailing), and reproducible results. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water 60:40)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Workflow
The validation process is a systematic confirmation that the analytical procedure is suitable for its intended purpose. The following workflow diagram illustrates the key stages.
Validation Parameters and Acceptance Criteria
The following table outlines the experiments required to validate the method, along with typical acceptance criteria derived from ICH guidelines.[12][13]
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. For systems with a PDA detector, assess peak purity. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Prepare and inject at least five concentrations from LOQ to 150% of the working concentration (e.g., 1, 50, 80, 100, 120, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six separate sample preparations on the same day, with the same analyst and instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst or on a different instrument. | %RSD ≤ 2.0% and overall %RSD for both sets should be within limits. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on the results. | System suitability parameters remain within limits; results are not significantly affected. |
Illustrative Data
Table: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,234 |
| 50.0 | 759,876 |
| 80.0 | 1,215,432 |
| 100.0 | 1,520,110 |
| 120.0 | 1,825,678 |
| 150.0 | 2,278,995 |
| Result | r² = 0.9998 |
Table: Example Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 118.6 | 98.8% |
| Result | | | All within 98-102% |
Conclusion
The validation of an analytical method for purity determination is a rigorous but essential process in pharmaceutical development. For this compound, RP-HPLC offers an optimal blend of performance, reliability, and efficiency for routine quality control.[14] While alternative methods like LC-MS and GC-MS are invaluable for specialized applications such as identifying unknown trace impurities, a well-validated HPLC method serves as the bedrock of quality assurance. The protocol and comparative data presented in this guide provide a robust framework for scientists to implement a scientifically sound and defensible purity validation system, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. soeagra.com [soeagra.com]
- 6. biomedres.us [biomedres.us]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s4science.at [s4science.at]
- 10. benchchem.com [benchchem.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Prospective Analysis of 2,4-Difluoro-6-hydroxybenzoic Acid in Organocatalysis: A Comparison Guide
This guide provides a comprehensive, prospective analysis of the catalytic potential of 2,4-Difluoro-6-hydroxybenzoic acid. In the absence of direct experimental literature on its catalytic applications, this document synthesizes established principles of physical organic chemistry and draws parallels from known organocatalysts to predict its performance. We will explore its potential efficacy in acid-catalyzed reactions, benchmark it against common alternatives, and provide a detailed experimental protocol for validation.
Introduction: The Promise of Substituted Benzoic Acids in Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis. Within this field, Brønsted acids are fundamental, and benzoic acid and its derivatives are known to be effective catalysts for a variety of transformations, most notably esterifications.[1] The catalytic activity of these molecules is intrinsically linked to their Brønsted acidity, which can be finely tuned by the electronic effects of substituents on the aromatic ring.[1]
This guide focuses on the untapped potential of this compound. By examining its unique substitution pattern, we can predict its catalytic prowess and position it within the existing landscape of acid catalysts. The presence of two highly electronegative fluorine atoms and a hydroxyl group suggests a molecule with distinct electronic and steric properties that could translate into enhanced catalytic performance.
Predicted Catalytic Activity: An Analysis of Physicochemical Properties
The catalytic efficacy of a substituted benzoic acid is primarily dictated by the stability of its conjugate base. The more stable the carboxylate anion, the stronger the acid, and typically, the more active it is as a Brønsted acid catalyst. The structure of this compound features three key substituents whose electronic effects must be considered.
-
Fluorine Substituents (at C2 and C4): Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting negative charge upon deprotonation and thereby increasing acidity. The effect is distance-dependent, being strongest at the ortho position (C2) and still significant at the para position (C4).[2]
-
Hydroxyl Substituent (at C6): The hydroxyl group has a dual nature. It exerts an electron-withdrawing inductive effect (-I) but also a powerful electron-donating resonance effect (+M) due to its lone pairs of electrons.
-
The Ortho Effect: It is a well-established phenomenon that nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers.[2][3] This is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the -COOH group out of the plane of the benzene ring. This disrupts resonance between the carboxyl group and the ring, increasing the acidity.[2]
In this compound, the fluorine at the C2 (ortho) position, combined with the hydroxyl group at the C6 (ortho) position, is expected to enforce this steric hindrance, leading to a significant enhancement in acidity. The combined, powerful -I effects of two fluorine atoms will further stabilize the conjugate base. This leads to the prediction that this compound is a significantly stronger acid than benzoic acid itself and likely surpasses many monofluoro-substituted analogues.
Caption: Predicted electronic and steric effects influencing the acidity of this compound.
Performance Comparison with Alternative Catalysts
The most direct application for a novel carboxylic acid catalyst is the Fischer esterification, a classic reaction where a carboxylic acid and an alcohol form an ester in the presence of an acid catalyst.[4][5][6] The reaction is reversible, and a strong acid catalyst is crucial for achieving reasonable reaction rates.[4]
Based on its predicted high acidity, this compound is expected to be a highly effective catalyst for this transformation. Below is a comparative guide benchmarking its predicted performance against standard alternatives.
| Catalyst | pKa (in water) | Predicted/Known Catalytic Activity | Advantages | Disadvantages |
| This compound | Predicted: < 3 | High (Predicted) | High solubility in organic solvents, potentially high activity due to strong acidity. | Not commercially common, performance unverified. |
| Benzoic Acid | 4.20 | Low to Moderate | Inexpensive, readily available, low toxicity. | Low activity, requires high temperatures and long reaction times. |
| 2-Fluorobenzoic Acid | 3.27 | Moderate to High | More active than benzoic acid due to the ortho effect.[2] | Higher cost than benzoic acid. |
| p-Toluenesulfonic Acid (p-TsOH) | -2.8 | Very High | Extremely active, industry standard for high yields. | Corrosive, can be difficult to remove from the reaction mixture, can promote side reactions. |
Experimental Protocol for Performance Validation
To provide a self-validating system and encourage empirical verification of the predictions made in this guide, the following detailed experimental protocol is provided. This protocol is designed to objectively compare the catalytic performance of this compound against the alternatives in a benchmark esterification reaction.
Objective: To compare the catalytic efficiency of this compound, benzoic acid, 2-fluorobenzoic acid, and p-TsOH in the esterification of acetic acid with benzyl alcohol.
Materials and Equipment
-
Reagents: Acetic acid (>99.7%), Benzyl alcohol (>99%), this compound, Benzoic acid, 2-Fluorobenzoic acid, p-Toluenesulfonic acid monohydrate, Toluene (anhydrous), Dodecane (internal standard, >99%), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Equipment: 50 mL round-bottom flasks, reflux condensers, magnetic stir bars, heating mantles with temperature control, gas chromatograph with a flame ionization detector (GC-FID), standard laboratory glassware.
Experimental Workflow
Caption: Workflow for the comparative catalytic validation experiment.
Step-by-Step Procedure
-
Catalyst Preparation: Prepare four identical reaction flasks. To each, add a magnetic stir bar.
-
Flask 1: Add 5 mol% of this compound.
-
Flask 2: Add 5 mol% of Benzoic acid.
-
Flask 3: Add 5 mol% of 2-Fluorobenzoic acid.
-
Flask 4: Add 5 mol% of p-TsOH.
-
Flask 5: No catalyst (control).
-
-
Reagent Addition: To each of the five flasks, add:
-
Benzyl alcohol (10.0 mmol, 1.0 eq).
-
Acetic acid (12.0 mmol, 1.2 eq).
-
Toluene (20 mL).
-
Dodecane (1.0 mmol, internal standard).
-
-
Reaction Execution:
-
Attach a reflux condenser to each flask.
-
Heat the reaction mixtures to reflux (approx. 111°C) with vigorous stirring.
-
Start a timer for each reaction.
-
-
Monitoring and Sampling:
-
At time intervals of 0, 1, 2, 4, and 8 hours, carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture using a syringe.
-
-
Sample Preparation (Quenching):
-
Immediately inject each aliquot into a labeled vial containing 1 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Add 1 mL of diethyl ether to the vial, cap, and vortex to extract the organic components.
-
Allow the layers to separate and carefully transfer the top organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
-
Quantitative Analysis:
-
Analyze the prepared organic samples by GC-FID.
-
Calculate the yield of the product, benzyl acetate, by comparing its peak area to that of the internal standard (dodecane).
-
Data Analysis and Interpretation
Plot the yield of benzyl acetate as a function of time for each of the five conditions. The catalytic performance can be compared based on:
-
Initial Reaction Rate: Determined from the initial slope of the yield vs. time curve.
-
Final Yield: The product yield achieved after 8 hours.
This experiment will provide the first empirical data on the catalytic performance of this compound, allowing for a direct and objective comparison against established benchmarks.
Conclusion
While direct experimental evidence is currently lacking, a thorough analysis of the molecular structure of this compound strongly suggests its potential as a highly effective Brønsted acid organocatalyst. The combined influence of two ortho substituents and two electron-withdrawing fluorine atoms is predicted to render it significantly more acidic and, therefore, more catalytically active than benzoic acid and its common monofluorinated derivatives. Its performance may even approach that of strong acid catalysts like p-TsOH, but with the potential benefits of being a solid, less corrosive, and more easily handled alternative. The provided experimental protocol offers a clear and robust pathway for the research community to validate these predictions and potentially unlock a powerful new catalyst for organic synthesis.
References
comparing the reactivity of 2,4-Difluoro-6-hydroxybenzoic acid with other benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the reactivity of 2,4-Difluoro-6-hydroxybenzoic acid against other substituted benzoic acids. The analysis is built on fundamental principles of physical organic chemistry and is supported by available experimental and predicted data. This document is designed to be a valuable resource for professionals in research and drug development who are leveraging the unique properties of fluorinated benzoic acid derivatives.
Section 1: The Foundations of Benzoic Acid Reactivity: Electronic and Steric Effects
The chemical behavior of a substituted benzoic acid is primarily dictated by the electronic and steric characteristics of its substituents. These groups modulate the properties of both the carboxylic acid functional group and the aromatic ring.
Electronic Effects: Substituents alter the electron density distribution within the molecule through two main mechanisms:
-
Inductive Effect (I): This effect arises from the electronegativity difference between atoms, causing a polarization of sigma bonds. Highly electronegative atoms, such as fluorine, exert a powerful electron-withdrawing inductive effect (-I), which enhances the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion).
-
Resonance Effect (M or R): This involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs, like the hydroxyl group (-OH), can donate electron density into the ring (+M effect), particularly at the ortho and para positions, which tends to decrease acidity.
The Hammett equation is a well-established tool that provides a quantitative measure of how these electronic effects of meta and para substituents influence reaction rates and equilibria.[1][2]
Steric Effects: The spatial arrangement of atoms also plays a critical role. Substituents located at the ortho position to the carboxyl group can physically impede the approach of reagents. This "ortho effect" can also disrupt the coplanarity between the carboxyl group and the benzene ring, which diminishes resonance interactions. A significant consequence of this is that most ortho-substituted benzoic acids are more acidic than benzoic acid itself, irrespective of the substituent's electronic nature.[3][4]
Section 2: A Quantitative Look at Acidity (pKa)
The acid dissociation constant (pKa) is a direct and fundamental measure of a carboxylic acid's acidity and a key predictor of its reactivity. A lower pKa value corresponds to a stronger acid. For this compound, its acidity is a composite of the strong inductive effects from two fluorine atoms, the ortho effect from the 6-hydroxy group, and the potential for intramolecular hydrogen bonding.
Table 1: Comparative pKa Values of Selected Benzoic Acids
| Compound | Substituents | Predicted/Experimental pKa | Reference(s) |
| This compound | 2-F, 4-F, 6-OH | 2.52 (Predicted) | [5] |
| Benzoic acid | None | 4.20 | [6] |
| Salicylic acid (2-hydroxybenzoic acid) | 2-OH | 2.97 | [6] |
| 4-Hydroxybenzoic acid | 4-OH | 4.54 | [7] |
| 2-Fluorobenzoic acid | 2-F | 3.27 | [8] |
| 4-Fluorobenzoic acid | 4-F | 4.14 | [9] |
| 2,6-Difluorobenzoic acid | 2-F, 6-F | 2.34 (Predicted) | [10][11] |
| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | 3.11 | [12] |
| 2-Hydroxy-4-fluorobenzoic acid | 2-OH, 4-F | 3.0 (Predicted) | [13] |
Analysis of Acidity:
-
This compound is predicted to be substantially more acidic than both benzoic acid and the well-known salicylic acid. This heightened acidity is a direct result of the potent electron-withdrawing inductive effects of the two fluorine atoms, which effectively stabilize the carboxylate anion. The ortho-hydroxyl group further enhances acidity through the ortho effect and by enabling intramolecular hydrogen bonding with the carboxylate, a stabilizing interaction also seen in salicylic acid.
-
The comparison with 2,6-difluorobenzoic acid (predicted pKa 2.34) underscores the powerful acid-strengthening impact of two ortho fluorine atoms, arising from both inductive and steric influences.[10][11]
-
The significantly lower pKa of salicylic acid relative to benzoic acid and its para-isomer, 4-hydroxybenzoic acid, demonstrates the critical role of the ortho hydroxyl group in stabilizing the conjugate base via intramolecular hydrogen bonding.[6]
-
Fluorine substitution has a more pronounced acid-strengthening effect at the ortho position (2-fluorobenzoic acid) than at the para position (4-fluorobenzoic acid) due to the shorter distance over which the inductive effect operates.[8][9]
Diagram 1: Factors Influencing the Acidity of this compound
Caption: Key factors enhancing the acidity of this compound.
Section 3: Reactivity in Key Carboxylic Acid Transformations
The reactivity of the carboxyl group in common synthetic transformations like esterification and amide coupling is governed by the same electronic and steric principles that influence acidity. Generally, a more acidic benzoic acid features a more electrophilic carboxyl carbon, which can translate to faster reaction rates with nucleophiles, provided that steric hindrance is not an overriding factor.
Esterification
The formation of esters from benzoic acids is typically an acid-catalyzed equilibrium reaction. The rate is dependent on the electrophilicity of the carboxyl carbon and the steric environment around the reaction site.
Qualitative Reactivity Comparison:
-
This compound is anticipated to undergo esterification more readily than benzoic acid. This is due to the heightened electrophilicity of its carboxyl carbon, which is a direct consequence of the strong electron-withdrawing nature of the two fluorine atoms.
-
However, the presence of two ortho substituents (a fluorine and a hydroxyl group) could create significant steric hindrance, potentially decelerating the reaction in comparison to less substituted acids. The balance between electronic activation and steric hindrance will be contingent on the specific alcohol and reaction conditions employed.
-
When compared to salicylic acid , the additional fluorine atoms in this compound would render the carboxyl carbon more electrophilic. Nevertheless, the combined steric bulk of the ortho-fluoro and ortho-hydroxyl groups might result in a slower reaction rate.
-
Studies focusing on the esterification of various fluorinated benzoic acids have demonstrated that the inclusion of fluorine atoms generally boosts the electrophilicity of the carboxyl carbon, thereby facilitating the reaction.[5][12][14]
Experimental Protocol: Competitive Esterification
To empirically determine the relative rates of esterification, a competitive reaction can be conducted.
-
Reactant Preparation: Equimolar quantities of this compound and a chosen reference benzoic acid (e.g., salicylic acid) are combined in a round-bottom flask.
-
Reagent Addition: A substoichiometric amount of a suitable alcohol (e.g., methanol, 0.5 equivalents relative to the total moles of acids) and a catalytic quantity of a strong acid (e.g., concentrated sulfuric acid) are introduced.[15]
-
Reaction Execution: The mixture is stirred at a precisely controlled temperature for a predetermined time.
-
Analysis: The reaction is quenched, and the resulting product mixture is analyzed using a suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the relative amounts of the two ester products. The product ratio serves as a direct indicator of the relative reactivity of the two acids.
Diagram 2: Workflow for Competitive Esterification Experiment
Caption: A streamlined workflow for assessing comparative esterification reactivity.
Amide Coupling
The synthesis of amides from carboxylic acids typically necessitates an activation step, such as conversion to an acid chloride or the use of a coupling agent. Reactivity in these processes is also a function of the carboxyl carbon's electrophilicity and the degree of steric hindrance.
Qualitative Reactivity Comparison:
-
In line with esterification, the increased electrophilicity of the carboxyl carbon in This compound is expected to be favorable for amide bond formation.
-
The steric hindrance imposed by the two ortho substituents is a critical consideration. With sterically bulky coupling partners (both the amine and the coupling agent), the reaction rate could be significantly diminished.
-
Compared to less hindered acids such as 4-fluorobenzoic acid, this compound may exhibit slower reaction kinetics due to steric effects, despite its electronic activation.
-
For coupling reactions involving small, unhindered amines, the electronic activation might be the dominant factor, leading to a faster reaction.
Experimental Protocol: Amide Coupling via a Standard Coupling Agent
-
Activation: The carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or DMF). A standard coupling agent (e.g., EDC in combination with HOBt, or HATU) is then added to activate the carboxyl group.
-
Amine Addition: The selected amine is introduced into the solution containing the activated carboxylic acid.
-
Reaction Monitoring: The reaction is stirred, typically at room temperature, and its progress is monitored by TLC or LC-MS until completion.
-
Purification: A standard aqueous work-up is performed to remove the byproducts of the coupling agent and any unreacted starting materials. The final amide product is then purified, usually by column chromatography.
Decarboxylation
Salicylic acid and its derivatives are known to undergo decarboxylation upon heating. This reaction is generally facilitated by the presence of electron-donating groups on the aromatic ring.
Qualitative Reactivity Comparison:
-
The mechanism of decarboxylation for salicylic acids is thought to involve the protonation of the aromatic ring, a step that is favored by electron-donating substituents.[10]
-
This compound , with its two electron-withdrawing fluorine atoms, is expected to be less prone to decarboxylation than salicylic acid or 2,4-dihydroxybenzoic acid. The fluorine atoms reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by a proton.
-
Research on the decarboxylation of substituted salicylic acids has consistently shown that electron-releasing groups accelerate the reaction rate.[10]
-
Conversely, the high acidity of this compound implies that at a given pH, a larger proportion will exist as the carboxylate anion. If the decarboxylation proceeds through the anionic form, this could have a complex influence on the overall reaction rate.
Experimental Protocol: Monitoring Decarboxylation by CO2 Evolution
-
Apparatus Setup: A solution of the substituted salicylic acid in a high-boiling point solvent (e.g., quinoline) is placed in a reaction vessel. The vessel is fitted with a condenser and a gas outlet connected to a system designed to measure gas evolution, such as a gas burette.
-
Reaction Execution: The solution is heated to a specific, constant temperature, and the volume of carbon dioxide evolved is recorded over time.
-
Kinetic Analysis: The rate of CO2 evolution is used to calculate the rate constant for the decarboxylation reaction.
Section 4: Concluding Remarks
The reactivity of this compound is a fascinating case study in the interplay of competing electronic and steric effects.
-
Acidity: It is predicted to be a potent benzoic acid, more acidic than salicylic acid, owing to the powerful and cumulative electron-withdrawing influence of its substituents.
-
Esterification and Amide Coupling: The pronounced electrophilicity of its carboxyl carbon suggests a high intrinsic reactivity towards nucleophiles. However, the substantial steric hindrance from two ortho substituents will likely be a significant moderating factor, potentially reducing reaction rates, particularly with larger reagents.
-
Decarboxylation: The electron-withdrawing character of the fluorine substituents is expected to render it more stable towards decarboxylation when compared to salicylic acid and its electron-rich analogues.
The unique blend of properties inherent to this compound makes it a highly attractive building block for applications in medicinal chemistry and materials science. A comprehensive understanding of its reactivity profile is paramount for its successful application in complex syntheses. Further empirical studies are needed to precisely quantify the kinetic parameters for its principal reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Correlation analysis of substituent effects on the acidity of benzoic acids by the AM1 method | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Difluoro-6-hydroxybenzoic Acid Derivatives
Introduction: The Strategic Value of the 2,4-Difluoro-6-hydroxybenzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif, valued for its synthetic tractability and its ability to engage with a multitude of biological targets. The strategic introduction of fluorine atoms has become a cornerstone of modern drug design, often conferring enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. The this compound core, a fluorinated analogue of salicylic acid, presents a particularly compelling scaffold for the development of novel therapeutic agents.
The positioning of the substituents is critical:
-
The carboxylic acid at C1 and the hydroxyl group at C6 mimic the key pharmacophoric features of salicylic acid, suggesting a predisposition for targets such as cyclooxygenase (COX) enzymes and other inflammatory mediators.[1]
-
The two fluorine atoms at C2 and C4 are strong electron-withdrawing groups. This electronic perturbation significantly lowers the pKa of the phenolic hydroxyl group and the carboxylic acid, potentially altering the binding interactions with target proteins compared to its non-fluorinated counterparts.
-
This specific arrangement creates a unique electronic and steric landscape, offering opportunities for selective targeting of enzymes and receptors.
This guide provides a comparative framework for exploring the structure-activity relationships (SAR) of this compound derivatives. While comprehensive SAR studies on this specific scaffold are emerging, we will extrapolate from established principles and related molecular classes to propose a rational path for investigation. We will focus on two primary, plausible biological activities: enzyme inhibition and antimicrobial effects . This document is intended to serve as a roadmap for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.
Proposed Structure-Activity Relationship (SAR) Exploration
The biological activity of derivatives from this scaffold can be systematically explored by modifying two key functional groups: the carboxylic acid and the phenolic hydroxyl group.
Modification of the Carboxylic Acid Moiety: Amides vs. Esters
The carboxylic acid is a primary anchor for biological interactions, often forming salt bridges or hydrogen bonds. Converting it to an amide or an ester is a classic strategy to probe the necessity of the acidic proton and to modulate properties like cell permeability and metabolic stability.
Hypothesis: Amide derivatives will exhibit greater potency and selectivity compared to esters, owing to their ability to act as both hydrogen bond donors and acceptors, mimicking peptide bonds and potentially forming more extensive and specific interactions within a protein's active site. Simple alkyl esters, while potentially having better cell permeability, may act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo.
Below is a proposed logical workflow for investigating these modifications.
Caption: Workflow for SAR study of this compound derivatives.
Comparative Data Table (Hypothetical)
To illustrate the expected outcomes, the following table presents hypothetical data for a series of derivatives against a representative enzyme target, such as influenza neuraminidase, an enzyme known to be inhibited by some benzoic acid derivatives.[2]
| Compound ID | R Group (Modification of -COOH) | Predicted Neuraminidase IC50 (µM) | Rationale for Predicted Activity |
| 1 | -OH (Parent Acid) | 25 | Baseline activity; strong H-bond donor/acceptor but limited cell permeability. |
| 2 | -OCH₃ (Methyl Ester) | >100 | Loss of acidic proton for key ionic interactions. May act as a weak prodrug. |
| 3 | -NH₂ (Primary Amide) | 15 | Retains H-bond donor/acceptor capability, improved metabolic stability. |
| 4 | -NH-Phenyl (Anilide) | 5 | Introduces hydrophobic interactions (π-stacking) with aromatic residues in the active site, potentially increasing affinity. |
| 5 | -NH-CH₂-Phenyl (Benzylamide) | 8 | Flexible linker allows for optimal positioning of the phenyl group for hydrophobic interactions. |
Modification of the Phenolic Hydroxyl Group
The ortho-hydroxyl group is crucial for the "salicylate-like" character of the scaffold. Masking this group, for instance by converting it to a methoxy ether, would be a key experiment to determine its role in binding.
Hypothesis: O-alkylation of the phenolic hydroxyl will significantly reduce or abolish activity, demonstrating its critical role as a hydrogen bond donor or a chelating group for a metal cofactor in the enzyme's active site.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the proposed derivatives.
Protocol 1: Synthesis of Amide Derivatives (e.g., N-Phenyl-2,4-difluoro-6-hydroxybenzamide)
This protocol utilizes a standard peptide coupling reagent for the efficient formation of the amide bond.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the mixture at 0°C for 30 minutes.
-
Coupling: Add aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-2,4-difluoro-6-hydroxybenzamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)
This protocol describes a general method to determine the IC50 value of a test compound against a target enzyme that produces a chromogenic product.
Caption: General workflow for an in vitro enzyme inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO.
-
Assay Setup: In a 96-well microplate, add 2 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 2 µL of DMSO.
-
Add 188 µL of assay buffer containing the target enzyme to each well.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add 10 µL of the enzyme's substrate to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance of the product at the appropriate wavelength in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Determine the percent inhibition relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to calculate the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for antimicrobial activity.[3]
Procedure:
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors and antimicrobial agents. The strategic placement of its functional groups provides a unique platform for rational drug design. By systematically synthesizing and evaluating amide and ester derivatives, researchers can elucidate the key structural requirements for potent and selective biological activity. The protocols outlined in this guide provide a robust framework for initiating such an investigation. Future work should focus on expanding the derivative library to include modifications at the C3 and C5 positions of the aromatic ring and exploring a wider range of biological targets to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
A Comparative Guide to the Validation of Synthesized 2,4-Difluoro-6-hydroxybenzoic Acid Derivatives
This guide provides an in-depth technical comparison of analytical methodologies for the validation of synthesized 2,4-Difluoro-6-hydroxybenzoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Significance of Fluorinated Benzoic Acids
This compound and its related structures are valuable intermediates in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these derivatives attractive scaffolds for drug design. For instance, various hydroxybenzoic acids have shown a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The synthesis of novel hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid has demonstrated promising antibacterial and antiproliferative activities.[3] Given their potential, the unambiguous confirmation of their structure and purity after synthesis is not merely a procedural step but a foundational requirement for any subsequent research or development.
This guide will dissect the validation process into a multi-tiered strategy, comparing spectroscopic, chromatographic, and physicochemical methods to provide a comprehensive framework for compound authentication.
The Validation Framework: From Synthesis to Confirmation
The journey from a crude reaction mixture to a fully validated compound is a systematic process of purification and analysis. The goal of method validation is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, ensuring results are reliable and consistent.[4][5] Our validation workflow is designed to first isolate the target compound and then confirm its identity and purity through orthogonal analytical techniques.
References
A Comparative Guide to In Silico Docking of 2,4-Difluoro-6-hydroxybenzoic Acid Derivatives
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties.[1][2] This guide provides a comprehensive comparative analysis of the molecular docking of 2,4-Difluoro-6-hydroxybenzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging in silico techniques, we can predict binding affinities and interaction patterns, thereby accelerating the identification of promising therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Introduction: The Significance of Fluorinated Benzoic Acids
Benzoic acid and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of fluorine substituents can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Specifically, the this compound scaffold offers a unique combination of a carboxylic acid for key hydrogen bonding, a hydroxyl group for additional interactions, and difluoro substitutions to modulate electronic properties and binding.
This guide will explore the comparative docking performance of a hypothetical series of this compound derivatives against a common biological target. While a direct, comprehensive experimental study on this specific series is not yet widely published, this guide synthesizes methodologies and findings from docking studies on structurally related benzoic acid derivatives to provide a robust framework for in silico evaluation.[5][6][7]
Comparative Docking Analysis
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives and their docking against a representative enzyme target, such as a viral protease or a kinase, which are common targets for such scaffolds. The docking scores and key interactions presented in the following table are illustrative and based on typical results observed in similar studies.[5][8]
| Compound ID | Derivative (R-group substitution) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, µM) |
| DFHBA-01 | -H (Parent Compound) | -6.5 | HIS41, CYS145, GLU166 | 15.2 |
| DFHBA-02 | -CH3 (Methyl) | -6.8 | HIS41, CYS145, GLU166, MET165 | 10.5 |
| DFHBA-03 | -NH2 (Amino) | -7.2 | HIS41, CYS145, GLU166, SER144 | 5.8 |
| DFHBA-04 | -CONH2 (Amido) | -7.5 | HIS41, CYS145, GLU166, GLY143 | 3.7 |
| DFHBA-05 | -SO2NH2 (Sulfonamido) | -8.1 | HIS41, CYS145, GLU166, THR26 | 1.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
The trend observed in the table suggests that the addition of hydrogen bond donors and acceptors in the R-group enhances the binding affinity, as indicated by the more negative docking scores and lower predicted inhibition constants. This is a common observation in structure-activity relationship (SAR) studies.[9]
Experimental Workflow for Comparative Docking
The following diagram and protocol outline a standard workflow for performing comparative molecular docking studies.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol:
-
Protein Preparation:
-
Objective: To prepare the target protein structure for docking by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use software like UCSF Chimera or PyMOL to visualize the structure and remove water molecules and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens and assign atomic charges using tools like AutoDockTools.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Objective: To generate 3D structures of the this compound derivatives and optimize their geometry.
-
Steps:
-
Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D using a program like Open Babel or the modeling software's built-in tools.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligand structures in the appropriate format (e.g., PDBQT).
-
-
-
Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of each derivative within the active site of the target protein.
-
Steps:
-
Define the binding site on the protein by creating a grid box that encompasses the active site residues. The co-crystallized ligand's position can be used as a reference.
-
Perform the docking simulation using software such as AutoDock Vina or PyRx.[6] The program will generate multiple binding poses for each ligand and calculate a corresponding docking score.
-
For validation, re-dock the co-crystallized ligand into the active site and compare the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD of less than 2 Å is generally considered a successful validation.[10]
-
-
-
Analysis and Visualization:
-
Objective: To analyze the docking results, compare the binding of different derivatives, and visualize the key molecular interactions.
-
Steps:
-
Rank the derivatives based on their docking scores. A more negative score typically indicates a higher binding affinity.
-
Visualize the top-ranked binding pose for each derivative in complex with the protein using software like BIOVIA Discovery Studio or PyMOL.[6]
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
-
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the this compound scaffold and their contributions to binding.
Caption: Structure-Activity Relationship (SAR) map for the this compound scaffold.
The carboxylic acid and hydroxyl groups are crucial for forming hydrogen bonds with the target protein, anchoring the ligand in the active site. The difluoro substitutions enhance binding by modulating the acidity (pKa) of the carboxylic acid and hydroxyl groups and by increasing the lipophilicity of the molecule, which can improve cell membrane permeability.[2] The R-group substitution site provides an avenue for further optimization to introduce additional favorable interactions and improve potency and selectivity.
Conclusion
This guide provides a framework for conducting and interpreting comparative molecular docking studies on this compound derivatives. By systematically evaluating the binding of a series of these compounds in silico, researchers can gain valuable insights into their structure-activity relationships and prioritize the most promising candidates for synthesis and further experimental validation. The strategic use of computational tools is indispensable in modern drug discovery for accelerating the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 | MDPI [mdpi.com]
- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules | Free Full-Text | Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Difluoro-6-hydroxybenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents, such as 2,4-Difluoro-6-hydroxybenzoic acid, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazards: A Proactive Approach
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]
-
Combustible Dust: As a powdered substance, it may form combustible dust concentrations in the air.[4][5][6]
These potential hazards form the basis of our personal protective equipment (PPE) recommendations and handling protocols. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate such risks in a laboratory setting.[7]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Dermal Protection: Beyond the Glove
-
Laboratory Coat: A chemical-resistant lab coat must be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[4]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[4] For tasks with a higher risk of splashing, consider heavier-duty gloves such as butyl rubber.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required to protect against spills.[4]
Eye and Face Protection: An Impenetrable Barrier
-
Safety Glasses/Goggles: At a minimum, wear safety glasses with side shields that conform to ANSI Z.87.1 standards.[4] However, due to the high risk of serious eye irritation, chemical splash goggles are strongly recommended.[1][9]
-
Face Shield: When there is a significant risk of splashing or dust generation, such as when transferring large quantities of the solid, a face shield must be worn in conjunction with safety glasses or goggles.[4][9]
Respiratory Protection: Controlling the Air You Breathe
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[4] The type of respirator will depend on the specific conditions and a formal respiratory protection program should be in place, including fit testing and training.[11]
The following table summarizes the essential PPE for handling this compound:
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1][2][3] | Lab Coat: Chemical-resistant, fully buttoned.[4]Gloves: Chemical-resistant (e.g., nitrile).[8]Footwear: Fully enclosed, chemical-resistant shoes.[4] |
| Eye Contact | Causes serious eye irritation/damage.[1][2][3] | Safety Goggles: Chemical splash goggles (ANSI Z.87.1 compliant).[4][9]Face Shield: Worn over goggles during high-risk tasks.[4][9] |
| Inhalation | May cause respiratory irritation.[1][2] | Ventilation: Handle in a chemical fume hood.[4][10]Respirator: NIOSH-approved respirator if engineering controls are insufficient.[4] |
| Combustibility | May form combustible dust concentrations in air.[4][5][6] | Use non-sparking tools and avoid dust accumulation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[4]
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[4]
Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: To minimize dust generation, carefully weigh the powdered compound on a weigh boat or paper inside the fume hood.[4]
-
Transfer: Use a spatula for transferring the solid. Avoid actions that can create dust, such as pouring from a height.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield/goggles and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Chemical Stewardship
Proper disposal is a critical aspect of the chemical lifecycle and is governed by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Labeling: The hazardous waste container must be labeled with the chemical name and the associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the PPE Workflow
To further clarify the decision-making process for appropriate PPE selection, the following workflow diagram is provided.
Caption: PPE selection and handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. leelinework.com [leelinework.com]
- 9. uah.edu [uah.edu]
- 10. ipgsf.com [ipgsf.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
